Product packaging for 4-Chloro-l-proline(Cat. No.:)

4-Chloro-l-proline

Cat. No.: B1262069
M. Wt: 149.57 g/mol
InChI Key: UYZNMRJCNSDDFV-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-l-proline is a non-natural proline derivative that serves as a critical tool for researchers studying the conformation and stability of peptides and proteins, particularly collagen. This compound is synthetically available as two diastereomers, (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp), which exert distinct stereoelectronic and steric effects on molecular structure . Studies on collagen-related peptides have demonstrated that incorporating (2S,4R)-4-chloroproline in the Yaa position of the Xaa-Yaa-Gly repeat can lead to triple helices that are significantly more stable than those formed by (Pro-Pro-Gly)10 . The stereochemistry of the chlorine atom dictates the pucker of the pyrrolidine ring, thereby preorganizing the dihedral angles and influencing the preference for trans amide bonds, which is a key determinant in biomolecular stability . This makes this compound a valuable analog for investigating fluoroprolines and other substituted prolines, providing insights into the fundamental forces that govern protein folding and stability . Furthermore, chlorinated proline moieties, such as 3,4-dichloroproline, are found in natural cyclic peptide toxins like astins A-C, highlighting the biological relevance of such modifications . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNO2 B1262069 4-Chloro-l-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2S)-4-chloropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1

InChI Key

UYZNMRJCNSDDFV-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NCC1Cl)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)Cl

Synonyms

4-chloroproline
Clp amino acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. Its unique stereoelectronic properties, stemming from the introduction of a chlorine atom at the 4-position of the pyrrolidine ring, make it a valuable tool in chemical biology and drug discovery. The conformational rigidity of the proline ring is a key determinant of the structure and stability of peptides and proteins, particularly collagen.[1][2] The incorporation of this compound allows for the precise modulation of these properties, offering a means to enhance thermal stability, influence protein folding, and develop novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its mechanism of action in biological systems.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in peptide synthesis and for understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name (2S,4R)-4-chloropyrrolidine-2-carboxylic acid
Molecular Formula C₅H₈ClNO₂
Molecular Weight 149.57 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined
Boiling Point 308.7 ± 42.0 °C (Predicted)
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents.[3]
pKa (Strongest Acidic) 1.94 ± 0.40 (Predicted)
pKa (Strongest Basic) Not experimentally determined
LogP -2.1 (Computed)

Experimental Protocols

Synthesis of (2S,4R)-4-Chloro-L-proline from (2S,4R)-4-Hydroxy-L-proline

A common and stereospecific method for the synthesis of 4-haloprolines is through the substitution of the hydroxyl group in hydroxyproline. The Mitsunobu reaction is a well-established method for achieving this transformation with inversion of stereochemistry.[4][5][6]

Materials:

  • N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

  • Triphenylphosphine (Ph₃P)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Zinc Chloride (ZnCl₂) or another suitable chloride source

  • Anhydrous solvent (e.g., Toluene, THF)

  • De-protection reagents (e.g., Trifluoroacetic acid (TFA) for Boc group, LiOH for methyl ester)

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexane, Dichloromethane)

  • Silica gel for column chromatography

Protocol:

  • Protection of Hydroxyproline: Commercially available (2S,4R)-4-hydroxy-L-proline is first protected at the amine and carboxylic acid groups. A common protection strategy involves the formation of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

  • Mitsunobu Reaction:

    • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester and triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the chloride source (e.g., ZnCl₂).

    • Cool the reaction mixture in an ice bath.

    • Slowly add DEAD or DIAD dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the N-Boc-(2S,4S)-4-chloro-L-proline methyl ester. The stereochemistry is inverted during this step.

  • Deprotection:

    • Remove the Boc protecting group using an acid such as TFA in dichloromethane.

    • Saponify the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

    • Acidify the reaction mixture to protonate the carboxylate.

  • Final Purification:

    • Purify the final product, (2S,4S)-4-chloro-L-proline, by recrystallization or ion-exchange chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a standard method for the analysis and purification of amino acids and their derivatives.[7][8]

Instrumentation and Reagents:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Derivatization reagent (optional, for fluorescence detection): o-Phthalaldehyde (OPA) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)[7]

  • Standard solutions of this compound

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase A or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection: UV at 210-220 nm. If a derivatization agent is used, set the fluorescence detector to the appropriate excitation and emission wavelengths.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time to that of a standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standard solutions of known concentrations.

Mechanism of Action and Biological Relevance

The incorporation of this compound into peptides, particularly collagen-like peptides, has a significant impact on their conformational stability. This is primarily due to stereoelectronic effects that influence the pucker of the pyrrolidine ring.

The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo and Cγ-exo. In collagen, proline residues in the Xaa position of the repeating Gly-Xaa-Yaa sequence favor a Cγ-endo pucker, while those in the Yaa position prefer a Cγ-exo pucker. The presence of an electronegative substituent at the 4-position, such as chlorine, can stabilize one pucker over the other through a gauche effect.[3]

For (2S,4R)-4-Chloro-L-proline, the electronegative chlorine atom in the trans configuration to the carboxylic acid group stabilizes the Cγ-exo pucker. This pre-organization of the proline ring into the conformation favored in the Yaa position of the collagen triple helix can significantly enhance its thermal stability. Conversely, the (2S,4S) diastereomer would favor the Cγ-endo pucker.

stereoelectronic_effect cluster_proline Proline Ring Pucker cluster_chloro_proline This compound Influence cluster_collagen Impact on Collagen Proline Proline Cg_endo Cγ-endo Pucker Proline->Cg_endo favored in Xaa position Cg_exo Cγ-exo Pucker Proline->Cg_exo favored in Yaa position 4R_Clp (2S,4R)-4-Chloro-L-proline Gauche_effect Gauche Effect (Stereoelectronic) 4R_Clp->Gauche_effect Stabilized_exo Stabilized Cγ-exo Pucker Gauche_effect->Stabilized_exo Increased_stability Increased Triple Helix Stability Stabilized_exo->Increased_stability pre-organization

Mechanism of this compound induced collagen stability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the impact of this compound incorporation on the stability of a synthetic peptide.

experimental_workflow start Start: Peptide Design synthesis Solid-Phase Peptide Synthesis (Incorporate 4-Cl-Pro) start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization stability_assay Thermal Stability Assay (e.g., Circular Dichroism) characterization->stability_assay data_analysis Data Analysis (Melting Temperature, Tm) stability_assay->data_analysis conclusion Conclusion on Stability Effect data_analysis->conclusion

Workflow for assessing peptide stability with this compound.

Conclusion

This compound is a powerful synthetic amino acid that provides researchers and drug developers with a tool to rationally engineer the stability and conformation of peptides and proteins. Its well-defined stereoelectronic effects on the proline ring pucker are key to its utility, particularly in the context of collagen mimetic design and the development of novel biomaterials. The experimental protocols outlined in this guide provide a starting point for the synthesis and analysis of this valuable compound, paving the way for further exploration of its potential in various scientific and therapeutic applications.

References

biological activity of 4-Chloro-l-proline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of 4-Chloro-L-proline Derivatives

Abstract

This compound is a synthetic derivative of the proteinogenic amino acid L-proline, engineered to investigate and modulate the structure and function of peptides and proteins. The introduction of a chlorine atom at the 4-position of the pyrrolidine ring imparts unique stereoelectronic and steric properties that significantly influence local conformation. This technical guide provides a comprehensive overview of the synthesis, conformational effects, and biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals interested in utilizing modified amino acids for chemical biology, peptidomimetics, and therapeutic development. The guide summarizes the current state of knowledge, presents available quantitative data, details key experimental protocols, and illustrates the underlying chemical principles.

Introduction

Proline plays a critical role in protein architecture. Its unique cyclic structure restricts the peptide backbone, making it a common constituent of turns and rigid secondary structures. The modification of the proline ring, particularly at the 4-position, has emerged as a powerful strategy to fine-tune peptide conformation, stability, and biological activity. This concept, often termed "proline editing," allows for the introduction of various functional groups to probe and control protein function.[1][2]

Among these modifications, halogenation offers a subtle yet potent means of control. The 4-chloro substituent, in particular, provides a unique balance of steric bulk and electronegativity. Its incorporation can enforce a specific ring pucker (the conformation of the five-membered ring), which in turn dictates the orientation of the adjacent peptide bonds (cis/trans isomerism).[1] This conformational biasing is the primary mechanism through which this compound derivatives exert their biological effects, from altering protein stability to inhibiting enzyme function.[1][3] This guide will explore these effects in detail, providing the technical foundation for the rational design of novel peptides and therapeutic agents.

Synthesis of this compound Derivatives

The most common and stereospecific route to this compound derivatives begins with the inexpensive and commercially available precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). The synthesis involves a nucleophilic substitution reaction where the hydroxyl group is displaced by a chloride ion. This reaction typically proceeds with an inversion of stereochemistry (an SN2 mechanism), meaning (2S,4R)-Hyp yields a (2S,4S)-4-chloro-L-proline derivative.

A prevalent method for this transformation is the Appel reaction or a related Mitsunobu reaction. For instance, reacting a protected form of Hyp with triphenylphosphine (PPh3) and a chlorine source like carbon tetrachloride (CCl4) or N-chlorosuccinimide (NCS) facilitates the conversion.[3] The strong, stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides a significant thermodynamic driving force for the reaction.[3]

This synthesis can be performed in solution or, more conveniently for peptide synthesis, directly on a solid-phase resin. This "proline editing" approach involves incorporating a protected Hyp residue into a growing peptide chain and then performing the chlorination reaction on the resin-bound peptide before cleavage and deprotection.[2]

Synthesis_Workflow cluster_synthesis Synthesis of (4S)-4-Chloro-L-proline Peptide start Fmoc-(4R)-Hyp-OH solid_support Incorporate into Peptide on Solid Support start->solid_support peptide_hyp Resin-Bound Peptide with (4R)-Hyp solid_support->peptide_hyp reaction Chlorination Reaction (e.g., PPh3, CCl4) peptide_hyp->reaction SN2 Inversion peptide_clp Resin-Bound Peptide with (4S)-Clp reaction->peptide_clp cleavage Cleavage & Deprotection peptide_clp->cleavage final_product Final (4S)-Chloroproline Containing Peptide cleavage->final_product

Caption: General workflow for synthesizing a 4S-chloroproline peptide.

Biological Activities and Mechanisms of Action

Conformational Control: The Source of Biological Activity

The biological impact of a 4-chloro substituent is primarily rooted in its profound influence on the pyrrolidine ring's conformation, or "pucker." The proline ring is not flat and exists in two preferred, low-energy puckered states: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The substituent at the 4-position dictates the equilibrium between these two states through stereoelectronic and steric effects.

  • Stereoelectronic Effects: An electronegative atom like chlorine at the 4R position strongly favors the Cγ-exo pucker. This preference helps to pre-organize the peptide backbone into a conformation that stabilizes the trans form of the preceding peptide bond, which is the dominant form in most proteins.[3]

  • Steric Effects: In the case of (4S)-4-chloroproline, the larger size of the chlorine atom creates a steric bias that overrides the expected electronic effects. This also results in a preference for the Cγ-exo pucker, in sharp contrast to the smaller 4S-fluoroproline, which favors the endo pucker.[1][2]

This precise control over local geometry can have significant downstream effects on the overall structure, stability, and function of a peptide or protein. For example, stabilizing the Cγ-exo pucker is known to enhance the stability of the collagen triple helix.[1]

Conformational_Effects cluster_logic Mechanism of Conformational Control substituent 4-Chloro Substituent (4R or 4S) effects Stereoelectronic & Steric Effects substituent->effects pucker Biased Ring Pucker (Cγ-exo favored) effects->pucker amide Stabilization of trans-Amide Bond pucker->amide structure Altered Secondary/ Tertiary Structure amide->structure activity Modulated Biological Activity (e.g., Stability, Binding) structure->activity

Caption: Logical flow from substitution to modulated biological activity.
Quantitative Analysis of Biological Activities

While the conformational effects of this compound are well-documented, specific quantitative data on the biological activities of its derivatives are limited in publicly accessible literature. Most research has focused on the broader class of 4-substituted prolines. The tables below summarize relevant data for this class, highlighting the potential applications for 4-chloro analogs.

Table 1: Enzyme Inhibition by 4-Substituted Proline Derivatives

Compound Class Target Enzyme Activity Metric Notes Reference
N-(mercaptoacyl)-4-substituted-(S)-prolines Angiotensin-Converting Enzyme (ACE) Potent Inhibition (IC50) Investigated for hypertension. Specific data for 4-chloro not provided but implied as part of the class. [3]

| Hydroxyproline Derivatives | SLC1A4/SLC1A5 Transporters | High-affinity Inhibition | Act as inhibitors of neutral amino acid uptake. |[4] |

Table 2: Antiproliferative and Antimicrobial Activity | Compound Source / Class | Activity Type | Organism / Cell Line | Activity Metric | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Plant Extract containing this compound | Antimalarial, Antibacterial | Plasmodium berghei, various bacteria | Active (chemo suppression >30%) | The activity is for a crude extract; the specific contribution of this compound is not quantified. |[5] | | Synthetic Proline Derivatives | Antiproliferative | L1210, P388D1 (leukemia) | IC50 values (0.06 to >50 µM) | The exact structures (and whether they included 4-chloro) were not specified in the available abstract. |[6] |

Key Experimental Methodologies

Protocol: Synthesis of a (4S)-4-Chloroproline Peptide on Solid Support

This protocol is a representative procedure based on the "proline editing" concept.

  • Peptide Synthesis: Assemble the desired peptide sequence on a standard solid-phase resin (e.g., Rink Amide) using Fmoc chemistry. At the desired position, incorporate Fmoc-(2S,4R)-4-hydroxy-L-proline (Fmoc-Hyp-OH).

  • Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

  • Chlorination:

    • Swell the resin in anhydrous dichloromethane (DCM).

    • Add a solution of triphenylphosphine (PPh3, ~10 eq.) and carbon tetrachloride (CCl4, ~20 eq.) in DCM.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

    • Wash the resin extensively with DCM, DMF, and methanol to remove reagents and byproducts.

  • Completion of Synthesis: If required, continue peptide elongation from the newly chlorinated proline residue.

  • Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC.

  • Characterization: Confirm the final product's identity and purity via LC-MS and NMR spectroscopy.

Protocol: General Enzyme Inhibition Assay (e.g., ACE)

This protocol describes a general fluorometric assay to screen for ACE inhibition.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2).

    • Dissolve the ACE enzyme (from rabbit lung or recombinant source) in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH) in buffer.

    • Prepare serial dilutions of the this compound test compounds in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution (or buffer for control).

    • Add 20 µL of the ACE enzyme solution to all wells except for the substrate-only blank.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the increase in fluorescence (e.g., λex=320 nm, λem=420 nm) over 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the data to the uninhibited control (V0).

    • Plot the percent inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a valuable tool in chemical biology and drug design. Their primary and most predictable biological effect is the modulation of peptide and protein conformation through a combination of stereoelectronic and steric forces. By enforcing a specific pyrrolidine ring pucker, these analogs can be used to stabilize desired secondary structures, enhance protein stability, or probe structure-function relationships.[1]

While direct evidence of potent, targeted biological activity in the form of low micromolar IC50 values is not yet widely reported, the inclusion of this compound in broader classes of bioactive compounds, such as ACE inhibitors and antimicrobial agents, suggests significant potential.[3][5] The scarcity of quantitative data represents a clear opportunity for future research.

Future work should focus on the systematic incorporation of (4R)- and (4S)-chloro-L-proline into known bioactive peptide scaffolds to quantitatively assess their impact on target affinity and selectivity. Such studies will elucidate the specific contexts in which the conformational constraints imposed by the chloro-substituent are most beneficial. Furthermore, exploring their use in designing peptidomimetics with improved metabolic stability could open new avenues for therapeutic development, transforming this unique synthetic amino acid from a structural probe into a cornerstone of novel drug candidates.

References

The Elusive Chlorine: An In-depth Technical Guide on the Natural Occurrence and Synthesis of Chlorinated Proline Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel bioactive molecules has led researchers to explore the vast chemical diversity of natural products. Halogenation, particularly chlorination, is a key modification that can significantly alter the biological activity of a compound. While a variety of chlorinated amino acids have been discovered in nature, this technical guide addresses the specific inquiry into the natural occurrence of chlorinated proline moieties. Despite extensive investigation of scientific literature, there is a notable absence of evidence for naturally occurring proline residues bearing a chlorine atom. This guide, therefore, expands its scope to provide a comprehensive overview of naturally occurring chlorinated amino acids as a pertinent proxy, alongside a detailed exploration of the synthetic routes to chlorinated proline analogues and their incorporation into peptides. We present quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and analytical workflows to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

The Scarcity of Natural Chlorinated Prolines

An exhaustive search of scientific databases and literature reviews reveals a significant gap in the natural product landscape: the absence of reported naturally occurring chlorinated proline moieties. While proline-rich peptides are abundant, particularly in marine organisms, and halogenated natural products are a diverse class of molecules, the specific combination of proline and chlorine appears to be a natural rarity, if it exists at all. This suggests that either the enzymatic machinery for proline-specific chlorination has not evolved or is exceedingly rare, or such compounds are produced in quantities below current detection limits.

Naturally Occurring Chlorinated Amino Acids: A Broader Perspective

In contrast to the absence of chlorinated prolines, several other amino acids are found in chlorinated forms in nature. These discoveries provide a framework for understanding the biosynthesis and potential biological roles of such modifications.

4-Chlorothreonine

One of the well-documented examples is 4-chlorothreonine, a non-proteinogenic amino acid.

  • Natural Source: It is a key precursor in the biosynthesis of the antibiotic pyrrolnitrin produced by some Pseudomonas species and the antifungal agent D-threo-1-phenyl-2-nitro-1,3-diacetoxy-propane found in Streptomyces sp. OH-5093.[1][2][3]

  • Biosynthesis: The chlorination is catalyzed by a non-heme iron halogenase. In the biosynthesis of 4-chlorothreonine, the adenylation domain Thr1 activates L-threonine.[1]

Chlorinated Lysine and Other Amino Acids

Recent discoveries have identified a family of radical halogenases capable of chlorinating free amino acids without the need for a carrier protein.

  • Examples: BesD is a radical halogenase that chlorinates L-lysine at the C4 or C5 position.[4][5] Other homologous enzymes have been found to chlorinate ornithine, leucine, isoleucine, and norleucine.[6]

  • Enzymology: These enzymes belong to the Fe(II)/α-ketoglutarate-dependent family of halogenases.[4]

Table 1: Examples of Naturally Occurring Chlorinated Amino Acids and their Sources

Chlorinated Amino AcidNatural Source (Organism)Associated Natural Product
4-ChlorothreonineStreptomyces sp. OH-5093D-threo-1-phenyl-2-nitro-1,3-diacetoxy-propane
4-ChlorolysineStreptomyces species(Part of biosynthetic pathways)
5-ChlorolysineStreptomyces species(Part of biosynthetic pathways)
Chlorinated TryptophanMarine organismsVarious peptides and alkaloids
Chlorinated TyrosineMarine spongesComponents of scleroproteins

Synthesis and Incorporation of Chlorinated Proline Moieties

The absence of natural sources has spurred the development of synthetic methods to access chlorinated proline analogues for various applications, including their use as conformational probes in peptides and as building blocks for novel pharmaceuticals.

Chemical Synthesis of Chlorinated Prolines

Several synthetic strategies have been developed to produce chlorinated proline derivatives. A common approach involves the modification of hydroxyproline. For instance, 4(S)-chloro, -bromo, and -iodo prolines can be synthesized from 4(R)-hydroxyproline under Mitsunobu conditions.[7] Another method involves the N-chlorination of proline methyl ester followed by dehydrochlorination to form an imine intermediate, which can then be halogenated.[8]

Incorporation into Peptides

Once synthesized and appropriately protected (e.g., with Fmoc or Boc groups), chlorinated proline analogues can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the site-specific introduction of these modified amino acids to study their effects on peptide structure and function.[7]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of chlorinated amino acids. These methods are applicable to the analysis of both naturally occurring and synthetic compounds.

Isolation and Purification of Chlorinated Amino Acid-Containing Compounds
  • Extraction: The biological material (e.g., bacterial culture, marine sponge) is homogenized and extracted with a suitable solvent system (e.g., methanol/dichloromethane).

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatography: The extract is fractionated using a series of chromatographic techniques:

    • Column Chromatography: Initial separation on silica gel or reversed-phase (e.g., C18) media.

    • High-Performance Liquid Chromatography (HPLC): Further purification of fractions using reversed-phase or normal-phase HPLC to isolate pure compounds.

Structure Elucidation and Characterization
  • Principle: MS is crucial for determining the molecular weight and elemental composition of a compound. The presence of chlorine is readily identified by its characteristic isotopic pattern (35Cl:37Cl ratio of approximately 3:1), which results in a distinctive M+2 peak in the mass spectrum.[9]

  • Protocol:

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete determination of its structure. 1H and 13C NMR are standard techniques. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential for assigning resonances and determining the three-dimensional structure.[10][11][12]

  • Protocol:

    • Dissolve a sufficient amount of the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl3, MeOD, D2O).

    • Acquire 1D (1H, 13C) and 2D NMR spectra on a high-field NMR spectrometer.

    • For peptides, acquire COSY, TOCSY, and NOESY spectra to assign amino acid spin systems and determine sequential and long-range proton-proton proximities.

    • Analyze the chemical shifts and coupling constants to determine the stereochemistry and overall structure of the molecule. The presence of a chlorine atom will influence the chemical shifts of nearby protons and carbons.

Quantitative Analysis
  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the quantitative analysis of low-abundance molecules in complex biological matrices.[13][14][15][16]

  • Protocol:

    • Sample Preparation: Spike the biological matrix (e.g., plasma, tissue homogenate) with a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte). Perform protein precipitation and/or solid-phase extraction to remove interfering substances.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

      • Develop a chromatographic method to separate the analyte from matrix components.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for the analyte and internal standard.

    • Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Key Processes

Biosynthesis of 4-Chlorolysine

The following diagram illustrates the enzymatic chlorination of L-lysine by the radical halogenase BesD.

biosynthesis_chlorolysine lysine L-Lysine besd BesD (Halogenase) lysine->besd fe_kg Fe(II), α-Ketoglutarate, O2, Cl- fe_kg->besd chlorolysine 4-Chlorolysine besd->chlorolysine C-H activation & chlorination succinate Succinate, CO2 besd->succinate

Caption: Biosynthesis of 4-Chlorolysine by the halogenase BesD.

General Workflow for Isolation and Identification of Chlorinated Natural Products

This diagram outlines the typical experimental workflow for discovering and characterizing novel chlorinated natural products.

workflow_natural_products cluster_extraction Extraction & Isolation cluster_analysis Structure Elucidation start Biological Material extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure Compound hplc->pure_compound ms High-Resolution MS (Isotopic Pattern Analysis) pure_compound->ms nmr 1D & 2D NMR Spectroscopy (Structure & Stereochemistry) pure_compound->nmr structure Final Structure ms->structure nmr->structure

Caption: Workflow for isolating and identifying chlorinated natural products.

Conclusion and Future Outlook

The natural occurrence of chlorinated proline moieties remains an open question in the field of natural product chemistry. The absence of their discovery to date highlights a potential biochemical barrier or a yet-to-be-explored ecological niche. However, the study of other naturally occurring chlorinated amino acids provides a robust framework for understanding the enzymatic machinery and analytical methodologies required for their potential future discovery. The continued exploration of diverse biological sources, coupled with advancements in analytical sensitivity, may yet unveil the existence of these elusive molecules. In the meantime, the chemical synthesis of chlorinated proline analogues offers a powerful tool for probing the structure-activity relationships of peptides and designing novel therapeutic agents. This guide provides the necessary technical foundation for researchers to navigate this exciting and challenging area of science.

References

A Technical Guide to 4-Chloro-L-proline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the cis and trans isomers of 4-Chloro-L-proline, targeted at researchers, scientists, and professionals in drug development.

Chemical Data and Identification

This compound exists as two primary diastereomers, cis-(2S,4S) and trans-(2S,4R), distinguished by the stereochemistry at the C4 position of the pyrrolidine ring. The presence of the chlorine atom significantly influences the conformational properties of the proline ring.

Propertycis-4-Chloro-L-proline ((2S,4S)-4-chloroproline)trans-4-Chloro-L-proline ((2S,4R)-4-chloroproline)
CAS Number 58629-01-9[1]16214-29-2[2]
Molecular Formula C₅H₈ClNO₂C₅H₈ClNO₂
Molecular Weight 149.57 g/mol 149.57 g/mol
Synonyms (2S,4S)-4-chloropyrrolidine-2-carboxylic acid(2S,4R)-4-chloropyrrolidine-2-carboxylic acid[3]

Synthesis of 4-Chloroproline Isomers

A high-yielding synthetic route to both cis- and trans-4-Chloro-L-proline derivatives has been developed, starting from the corresponding cis- and trans-4-hydroxyproline precursors. The key transformation is an Appel reaction, which proceeds with inversion of stereochemistry at the C4 position.[4]

Experimental Protocol: Appel Reaction for the Synthesis of 4-Chloroprolines

This protocol describes the conversion of Boc-protected hydroxyproline benzyl esters to their corresponding chloroproline analogs.

Materials:

  • Boc-Hyp-OBn (cis or trans isomer)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve Boc-Hyp-OBn in anhydrous DCM.

  • Add a solution of PPh₃ in DCM to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly add CCl₄ to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Boc-protected 4-chloroproline benzyl ester.

The Boc and benzyl protecting groups can then be removed under standard conditions to yield the free amino acid.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_final Final Product Boc_Hyp_OBn Boc-Hyp-OBn (cis or trans) Appel_Reaction Appel Reaction Boc_Hyp_OBn->Appel_Reaction Reagents PPh₃, CCl₄, DCM Reagents->Appel_Reaction Boc_Clp_OBn Boc-Clp-OBn (cis or trans) Appel_Reaction->Boc_Clp_OBn Inversion of stereochemistry Final_Product This compound Boc_Clp_OBn->Final_Product Deprotection

Synthesis workflow for this compound.

Conformational Effects and Biological Significance

The electronegativity of the chlorine atom at the 4-position of the proline ring exerts a significant stereoelectronic effect, influencing the ring's pucker. This, in turn, affects the stability of peptides and proteins incorporating these residues, most notably collagen.

Influence on Collagen Stability

The stability of the collagen triple helix is highly dependent on the conformation of its constituent proline and hydroxyproline residues. The introduction of 4-chloroprolines can either stabilize or destabilize the triple helix, depending on the stereochemistry.

  • (2S,4R)-4-chloroproline (trans-Clp): The presence of the electronegative chlorine atom in the trans configuration strongly favors a Cγ-exo pucker. This conformation is conducive to the formation of a stable collagen triple helix. Peptides containing Pro-Clp-Gly repeats have been shown to form significantly more stable triple helices than those with the natural Pro-Pro-Gly sequence.[5]

  • (2S,4S)-4-chloroproline (cis-clp): In contrast, the conformational properties of the cis isomer are similar to that of proline itself. As such, the stability of collagen triple helices containing clp-Pro-Gly repeats is comparable to that of (Pro-Pro-Gly)n.[5]

Interestingly, the incorporation of both isomers in a (clp-Clp-Gly)n sequence does not lead to a stable triple helix, likely due to steric hindrance between the chlorine atoms on adjacent strands.[5]

Conformational Influence Pathway

Conformational_Influence cluster_trans trans-4-Chloro-L-proline cluster_cis cis-4-Chloro-L-proline cluster_collagen Collagen Structure Trans_Clp (2S,4R)-Clp Cg_exo Favors Cγ-exo pucker Trans_Clp->Cg_exo Stabilizes Stabilizes Triple Helix Cg_exo->Stabilizes Collagen Collagen Triple Helix Stabilizes->Collagen enhances Cis_clp (2S,4S)-clp Similar_to_Pro Conformation similar to Proline Cis_clp->Similar_to_Pro Neutral_Stability Neutral effect on Triple Helix Stability Similar_to_Pro->Neutral_Stability Neutral_Stability->Collagen maintains

Influence of 4-chloroproline isomers on collagen stability.

Applications in Drug Discovery and Chemical Biology

The unique conformational properties of 4-chloroprolines make them valuable tools in peptide and protein engineering. Their ability to modulate the stability of the collagen triple helix can be exploited in the design of novel biomaterials and therapeutics targeting collagen-related diseases.

Furthermore, the introduction of a chlorine atom can significantly impact the pharmacokinetic properties of a drug molecule. While not extensively studied for 4-chloroproline specifically in approved drugs, the "magic chloro" effect, where chlorine substitution dramatically improves potency and metabolic stability, is a well-documented phenomenon in medicinal chemistry.[6] The strategic placement of 4-chloroproline residues in peptide-based drug candidates could therefore be a viable strategy for enhancing their therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (4R)-4-Chloro-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Chloro-L-proline is a valuable, non-natural amino acid analog used in medicinal chemistry and drug discovery. Its incorporation into peptides and small molecules can significantly influence their conformation, stability, and biological activity. The chlorine atom at the 4-position of the proline ring introduces unique stereoelectronic properties, making it a crucial building block for developing novel therapeutics. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (4R)-4-Chloro-L-proline, primarily from the readily available starting material, (2S,4R)-4-hydroxy-L-proline. The presented methodology ensures high diastereoselectivity and provides a reliable route for obtaining the desired (4R) stereoisomer.

Synthetic Strategy Overview

The most common and efficient method for the stereoselective synthesis of (4R)-4-Chloro-L-proline involves the conversion of the hydroxyl group of (2S,4R)-4-hydroxy-L-proline to a chlorine atom with inversion of stereochemistry. This is typically achieved through an Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). To prevent unwanted side reactions, the amine and carboxylic acid functionalities of the starting hydroxyproline are protected prior to the chlorination step. A common protection strategy involves the use of a tert-Butyloxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Protection of Hydroxyproline cluster_1 Stereoselective Chlorination cluster_2 Deprotection A (2S,4R)-4-Hydroxy-L-proline B Boc-(2S,4R)-Hyp-OBn A->B Boc₂O, BnBr NaHCO₃, Dioxane/H₂O C Boc-(2S,4R)-Clp-OBn B->C PPh₃, CCl₄ CH₂Cl₂ D (4R)-4-Chloro-L-proline C->D 1. H₂/Pd-C (for Bn) 2. TFA or HCl (for Boc)

Figure 1: General workflow for the synthesis of (4R)-4-Chloro-L-proline.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis of (4R)-4-Chloro-L-proline.[1]

Protocol 1: Synthesis of N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBn)

This protocol describes the protection of the starting material, (2S,4R)-4-hydroxy-L-proline.

Materials:

  • (2S,4R)-4-hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl bromide (BnBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (2S,4R)-4-hydroxy-L-proline in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Add benzyl bromide (1.2 equivalents) and continue stirring at room temperature overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Boc-Hyp-OBn.

Protocol 2: Stereoselective Synthesis of N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester (Boc-Clp-OBn)

This protocol details the key chlorination step with inversion of configuration.

Materials:

  • N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBn)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve Boc-Hyp-OBn (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.8 equivalents) to the solution.

  • Slowly add carbon tetrachloride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Boc-Clp-OBn as a colorless liquid.[1]

Protocol 3: Deprotection to Yield (4R)-4-Chloro-L-proline

This protocol describes the removal of the Boc and Benzyl protecting groups.

Materials:

  • N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester (Boc-Clp-OBn)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure: Step A: Hydrogenolysis of the Benzyl Ester

  • Dissolve Boc-Clp-OBn in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline.[1]

Step B: Cleavage of the Boc Group

  • Dissolve the product from Step A in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure (4R)-4-Chloro-L-proline.

Data Presentation

The following table summarizes the typical yields for the key synthetic steps.

Reaction Step Product Typical Yield Reference
Protection of (2S,4R)-4-hydroxy-L-prolineBoc-(2S,4R)-Hyp-OBn85-95%[1]
Chlorination of Boc-(2S,4R)-Hyp-OBnBoc-(2S,4R)-Clp-OBn97%[1]
Hydrogenolysis of Boc-(2S,4R)-Clp-OBnBoc-(2S,4R)-Clp-OHQuantitative[1]
Boc Deprotection of Boc-(2S,4R)-Clp-OH(4R)-4-Chloro-L-prolineHigh[1]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the synthesis is dictated by the mechanism of the Appel reaction. The reaction proceeds via an SN2 mechanism, which involves the backside attack of the chloride ion on the carbon atom bearing the hydroxyl group, leading to an inversion of stereochemistry.

Appel_Mechanism A R-OH (4R-Hydroxyproline derivative) C [R-O-PPh₃]⁺ X⁻ (Alkoxyphosphonium salt) A->C + PPh₃ B PPh₃ B->C E R-Cl (4S-Chloroproline derivative with inverted stereochemistry) C->E + Cl⁻ (SN2 attack) F Ph₃P=O C->F D Cl⁻ D->E

Figure 2: Simplified mechanism of the Appel reaction showing SN2 inversion.

Conclusion

The stereoselective synthesis of (4R)-4-Chloro-L-proline from (2S,4R)-4-hydroxy-L-proline is a robust and high-yielding process. The key to achieving the desired stereochemistry is the Appel reaction, which proceeds with a clean inversion of configuration at the C4 position. The provided protocols offer a detailed guide for researchers to synthesize this valuable building block for applications in drug discovery and peptide chemistry. Careful execution of the protection, chlorination, and deprotection steps is crucial for obtaining the final product in high purity and yield.

References

Applications of 4-Substituted L-Proline Derivatives in Organocatalysis: A Focus on 4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the applications of 4-substituted L-proline derivatives in organocatalysis. Extensive literature searches did not yield specific documented applications of 4-chloro-L-proline as an organocatalyst. However, the closely related analogue, (2S,4R)-4-hydroxy-L-proline , is a well-established and effective catalyst in a variety of asymmetric transformations. The principles, reaction types, and mechanistic pathways detailed for 4-hydroxy-L-proline are considered to be highly relevant and predictive for other 4-substituted L-proline derivatives, including the 4-chloro analogue.

This application note will therefore focus on the established uses of 4-hydroxy-L-proline in key organocatalytic reactions, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive guide for researchers in the field.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. 4-Hydroxy-L-proline has been demonstrated to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, providing access to chiral β-hydroxy ketones with high stereoselectivity.[1][2] The presence of the 4-hydroxy group can influence the catalyst's solubility and its aggregation state in different solvents, which in turn can affect the reaction's efficiency and stereochemical outcome.

Quantitative Data for Asymmetric Aldol Reactions
Donor (Ketone)Acceptor (Aldehyde)Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Cyclohexanone4-Nitrobenzaldehyde10Water998>95:599
Cyclohexanone4-Chlorobenzaldehyde10Water1295>95:598
Cyclopentanone4-Nitrobenzaldehyde10Water99890:1099
Acetone4-Nitrobenzaldehyde30DMSO468-76 (with L-Proline)
Experimental Protocol: Asymmetric Aldol Reaction

A general procedure for the 4-hydroxy-L-proline catalyzed asymmetric aldol reaction is as follows:

  • To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., water, 5 mL), add the ketone (5.0 mmol, 5 equivalents).

  • Add (2S,4R)-4-hydroxy-L-proline (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for the time indicated in the table above, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle for the Asymmetric Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Start 4-Hydroxy-L-proline + Ketone Enamine Enamine Intermediate Start->Enamine - H₂O Aldehyde_Attack Aldehyde Addition Enamine->Aldehyde_Attack + Aldehyde Iminium_Ion Iminium Ion Aldehyde_Attack->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis + H₂O Product Chiral β-Hydroxy Ketone Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start

Caption: Catalytic cycle of the 4-hydroxy-L-proline catalyzed asymmetric aldol reaction.

Asymmetric Michael Addition

4-Hydroxy-L-proline and its derivatives are also effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates that can be further transformed into various functionalized molecules.

Quantitative Data for Asymmetric Michael Addition
DonorAcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Cyclohexanoneβ-Nitrostyrene20Toluene729593:790
Propanalβ-Nitrostyrene10CH₂Cl₂248595:599
Experimental Protocol: Asymmetric Michael Addition
  • To a solution of the nitroalkene (1.0 mmol) in the specified solvent (5 mL), add the aldehyde or ketone (2.0 mmol, 2 equivalents).

  • Add (2S,4R)-4-hydroxy-L-proline (0.1-0.2 mmol, 10-20 mol%).

  • Stir the mixture at the designated temperature (e.g., room temperature) for the required time, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Catalytic Cycle for the Asymmetric Michael Addition

Michael_Addition_Cycle cluster_1 Catalytic Cycle Start_M 4-Hydroxy-L-proline + Carbonyl Donor Enamine_M Enamine Intermediate Start_M->Enamine_M - H₂O Michael_Attack Michael Addition Enamine_M->Michael_Attack + Nitroalkene Iminium_Ion_M Iminium Ion Michael_Attack->Iminium_Ion_M Hydrolysis_M Hydrolysis Iminium_Ion_M->Hydrolysis_M + H₂O Product_M Chiral Michael Adduct Hydrolysis_M->Product_M Catalyst_Regen_M Catalyst Regeneration Hydrolysis_M->Catalyst_Regen_M Catalyst_Regen_M->Start_M

Caption: Catalytic cycle of the 4-hydroxy-L-proline catalyzed asymmetric Michael addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, which produces chiral β-amino carbonyl compounds. 4-Hydroxy-L-proline can effectively catalyze this transformation, leading to products with high diastereo- and enantioselectivity.

Quantitative Data for Asymmetric Mannich Reactions
KetoneAldehydeAmineCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Acetone4-Nitrobenzaldehydep-Anisidine20DMSO249495:596
CyclohexanoneBenzaldehydep-Anisidine20Dioxane4885>99:199
Experimental Protocol: Asymmetric Mannich Reaction
  • In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (5 mL).

  • Stir the mixture for 30 minutes at room temperature to pre-form the imine.

  • Add the ketone (2.0 mmol, 2 equivalents) and (2S,4R)-4-hydroxy-L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at the specified temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the β-amino carbonyl compound.

  • Determine the stereoselectivities by ¹H NMR and chiral HPLC.

Logical Workflow for the Asymmetric Mannich Reaction

Mannich_Workflow cluster_2 Reaction Workflow Start_Mannich Ketone + 4-Hydroxy-L-proline Enamine_Formation Enamine Formation Start_Mannich->Enamine_Formation Mannich_Reaction Enamine + Imine -> Adduct Enamine_Formation->Mannich_Reaction Imine_Formation Aldehyde + Amine -> Imine Imine_Formation->Mannich_Reaction Hydrolysis_Mannich Hydrolysis Mannich_Reaction->Hydrolysis_Mannich Product_Mannich Chiral β-Amino Carbonyl Hydrolysis_Mannich->Product_Mannich Catalyst_Regen_Mannich Catalyst Regeneration Hydrolysis_Mannich->Catalyst_Regen_Mannich

Caption: Logical workflow of the three-component asymmetric Mannich reaction.

References

Application Note and Protocol: N-Boc Protection of 4-Chloro-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[][2][3] This protocol details a standard laboratory procedure for the N-Boc protection of 4-Chloro-L-proline using di-tert-butyl dicarbonate (Boc)₂O.

The reaction proceeds via the nucleophilic attack of the secondary amine of the proline ring on the electrophilic carbonyl carbon of (Boc)₂O.[4][5] The use of a base is typically required to neutralize the acidic proton of the amine, facilitating the reaction.[5] The resulting N-Boc-4-Chloro-L-proline is a valuable building block in medicinal chemistry.

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until the effervescence ceases and the solution becomes basic (pH ~8-9).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in a small amount of dioxane.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and byproducts.[6]

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a 5% citric acid solution.[6]

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-Chloro-L-proline.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes if necessary.[6]

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the N-Boc protection of this compound on a 10 mmol scale.

ParameterValueNotes
This compound HCl1.68 g (10 mmol, 1.0 equiv)Starting material.
Di-tert-butyl dicarbonate2.40 g (11 mmol, 1.1 equiv)Boc-protecting agent.[6]
Sodium Bicarbonate2.10 g (25 mmol, 2.5 equiv)Base to neutralize HCl salt and proline carboxylic acid.
Dioxane20 mLSolvent.
Water20 mLCo-solvent.
Reaction TemperatureRoom TemperatureMild conditions are sufficient for the reaction.
Reaction Time12-18 hoursMonitor by TLC for completion.
5% Citric AcidAs neededFor acidification during work-up.
Ethyl Acetate~150 mLExtraction solvent.
Expected Yield >90%Yields are typically high for this transformation.[6]
Appearance White to off-white solid or oilThe physical state of the final product can vary.[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve this compound HCl in Dioxane/Water add_base Add NaHCO₃ start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at Room Temperature add_boc->react remove_dioxane Remove Dioxane react->remove_dioxane wash Wash with EtOAc remove_dioxane->wash acidify Acidify with Citric Acid wash->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization) dry->purify end_product N-Boc-4-Chloro-L-proline purify->end_product

Caption: Workflow for the N-Boc protection of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Proline This compound Nucleophilic_Attack Nucleophilic Attack by Amine Proline->Nucleophilic_Attack Boc2O (Boc)₂O Boc2O->Nucleophilic_Attack Boc_Proline N-Boc-4-Chloro-L-proline Nucleophilic_Attack->Boc_Proline Byproducts t-BuOH + CO₂ Nucleophilic_Attack->Byproducts

Caption: Simplified reaction mechanism for N-Boc protection.

References

Application Notes and Protocols: 4-Chloro-l-proline as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-l-proline, a halogenated derivative of the proteinogenic amino acid l-proline, serves as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a reactive chlorine atom at the C4 position of the pyrrolidine ring allow for the strategic introduction of conformational constraints and a diverse array of functional groups. This enables the synthesis of novel peptidomimetics, constrained peptides, and heterocyclic compounds with tailored biological activities. The substitution of proline with this compound can significantly influence peptide conformation, stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative compounds.

Data Presentation: Synthesis of this compound and its Derivatives

The following tables summarize the yields for the synthesis of key this compound intermediates and their subsequent conversion to other 4-substituted proline analogs.

Table 1: Synthesis of Protected this compound Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
Boc-L-Hyp-OBnBoc-(2S,4R)-4-chloro-L-proline-OBnCCl4, PPh3, CH2Cl2, 0 °C to rt97[1](2)
Boc-L-allo-Hyp-OBnBoc-(2S,4S)-4-chloro-L-proline-OBnCCl4, PPh3, CH2Cl2, 0 °C to rt92[1](2)
(2S,4R)-4-Chloro-L-proline-OBnFmoc-(2S,4R)-4-chloro-L-proline1. H2, Pd/C, MeOH; 2. Fmoc-OSu, Na2CO3, acetone/H2OQuantitativeNot Specified
(2S,4S)-4-Chloro-L-proline-OBnFmoc-(2S,4S)-4-chloro-L-proline1. H2, Pd/C, MeOH; 2. Fmoc-OSu, Na2CO3, acetone/H2OQuantitativeNot Specified

Table 2: Nucleophilic Substitution of 4-Halogenated Prolines

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4(R)-Bromo-L-proline derivativeNaN34(S)-Azido-L-proline derivativeDMFNot Specified[3](3)
4(S)-Bromo-L-proline derivativeThiophenol4(R)-Thiophenyl-L-proline derivativeSolid-phase, DMFHigh Conversion[3](3)
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneNaN34-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneN-methylpyrrolidone, rtNot Specified[4](4)

Biological Activity of Proline-Based Compounds

The incorporation of modified proline analogs can lead to compounds with significant biological activity. The following table presents examples of antimicrobial and anticancer activities of proline-containing molecules.

Table 3: Biological Activity of Proline-Based Derivatives

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
Proline-rich antimicrobial peptides (Bac5(1-17) derivatives)E. coliMIC>64 µM (for scrambled control)[5](5)
Quinoxaline–sulphonamide conjugatesA549 (Human lung carcinoma)IC502.1 µM - 15.3 µM[1](6)
Proline-derived sulphonamidesE. coliZone of Inhibition10-18 mm[7](7)
Silver(I) complex with proline (AgPro)MDA-MB-231 (Breast cancer)IC503.7 µM[8](8)
Silver(I) complex with proline (AgPro)Jurkat (T-cell leukemia)IC503.0 µM[8](8)

Experimental Protocols

Protocol 1: Synthesis of Boc-(2S,4R)-4-chloro-L-proline-OBn

Materials:

  • Boc-L-Hyp-OBn

  • Carbon tetrachloride (CCl4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon gas

  • Ice bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-Hyp-OBn (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.8 eq) to the cooled solution, followed by the slow addition of carbon tetrachloride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Boc-(2S,4R)-4-chloro-L-proline-OBn as a colorless liquid.[1](2)

Protocol 2: General Procedure for Solid-Phase Nucleophilic Substitution of a 4-Bromo-proline Containing Peptide

Materials:

  • Resin-bound peptide containing a 4-bromo-proline residue

  • Nucleophile (e.g., sodium azide, thiophenol)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Swell the resin-bound peptide in DMF for 1 hour in a solid-phase peptide synthesis vessel.

  • Drain the DMF.

  • Prepare a solution of the desired nucleophile (excess, e.g., 10-20 eq) in DMF.

  • Add the nucleophile solution to the resin and shake the vessel at room temperature.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for amines if applicable) or by cleaving a small amount of peptide from the resin for LC-MS analysis.

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by dichloromethane.

  • The resulting peptide with the 4-substituted proline is ready for subsequent deprotection and cleavage from the resin.[3](3)

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-substituted proline derivatives starting from 4-hydroxy-l-proline.

Synthesis_Workflow Hyp 4-Hydroxy-l-proline Protected_Hyp Protected 4-Hydroxy-l-proline Hyp->Protected_Hyp Protection Chloro_Pro This compound Derivative Protected_Hyp->Chloro_Pro Chlorination (e.g., Appel Reaction) Substituted_Pro 4-Substituted -l-proline Derivative Chloro_Pro->Substituted_Pro Nucleophilic Substitution (SN2) Peptide Peptide containing 4-Substituted Proline Substituted_Pro->Peptide Peptide Synthesis Proline_Catabolism Proline L-Proline P5C Pyrroline-5-Carboxylate Proline->P5C Proline Dehydrogenase (PRODH) Glutamate L-Glutamate P5C->Glutamate P5C Dehydrogenase TCA TCA Cycle Glutamate->TCA Inhibitor 4-Substituted Proline Analog (Inhibitor) Inhibitor->Proline Competitive Inhibition

References

Application Notes and Protocols: Incorporation of 4-Chloro-l-proline into Collagen-Like Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and analysis of collagen-like peptides (CLPs) incorporating 4-Chloro-l-proline. The introduction of this non-natural amino acid allows for the modulation of the thermal stability of the collagen triple helix, offering a valuable tool for the development of novel biomaterials and therapeutic agents.

Introduction

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, formed from repeating Gly-Xaa-Yaa amino acid sequences. The stability of this structure is crucial for its biological function. The imino acids proline (Pro) and 4-hydroxyproline (Hyp) are frequently found in the Xaa and Yaa positions, respectively, and play a significant role in stabilizing the triple helix.

By substituting proline with its synthetic derivatives, such as this compound, it is possible to fine-tune the conformational stability of CLPs. The stereochemistry of the chlorine atom at the C4 position of the proline ring dictates its effect on the peptide's stability. Specifically, (2S,4R)-4-chloroproline (Clp) in the Yaa position has been shown to significantly increase the thermal stability of the collagen triple helix, while (2S,4S)-4-chloroproline (clp) in the Xaa position results in stability similar to that of the natural (Pro-Pro-Gly)10 sequence.[1] This enhanced stability is attributed to stereoelectronic effects that preorganize the proline ring pucker in a conformation favorable for triple helix formation.[1][2]

This document provides quantitative data on the thermal stability of this compound-containing CLPs and detailed protocols for their synthesis and characterization.

Data Presentation

The thermal stability of collagen-like peptides is typically assessed by measuring their melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. The following table summarizes the melting temperatures of various CLPs, highlighting the impact of this compound incorporation.

Peptide SequencePosition of 4-ChloroprolineMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)10N/A (Control)41[1]
(Pro-Clp -Gly)10Yaa position55[1]
(clp -Pro-Gly)10Xaa position33[1]
(clp -Clp -Gly)10Xaa and Yaa positionsDoes not form a stable helix[1]

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and characterization of collagen-like peptides incorporating this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a CLP with the sequence (Pro-Clp-Gly)10 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-(2S,4R)-4-chloroproline-OH (Fmoc-Clp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Pro and Clp):

    • Dissolve Fmoc-Pro-OH (or Fmoc-Clp-OH), DIC, and OxymaPure (3 equivalents each relative to the resin loading) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, following the desired (Pro-Clp-Gly)n pattern.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Equipment and Reagents:

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min for a preparative column.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization by Circular Dichroism (CD) Spectroscopy and Thermal Denaturation

Instrumentation and Materials:

  • Circular dichroism spectrometer equipped with a temperature controller

  • Quartz cuvette with a 1 mm path length

  • Purified collagen-like peptide

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation: Dissolve the purified peptide in PBS to a final concentration of 0.2 mg/mL.

  • Triple Helix Formation: Incubate the peptide solution at 4°C for at least 24 hours to allow for triple helix formation.

  • CD Spectrum Acquisition:

    • Record a CD spectrum from 190 nm to 260 nm at 4°C to confirm the formation of the triple-helical structure, which is characterized by a positive peak around 225 nm and a strong negative peak around 200 nm.

  • Thermal Denaturation:

    • Monitor the CD signal at 225 nm while increasing the temperature from 4°C to 80°C at a rate of 0.5°C per minute.

    • Record the ellipticity at each temperature point.

  • Data Analysis:

    • Plot the ellipticity at 225 nm as a function of temperature.

    • The melting temperature (Tm) is determined as the midpoint of the thermal transition curve, where the ellipticity is halfway between the folded and unfolded states.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Biophysical Characterization synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage precipitation Ether Precipitation cleavage->precipitation hplc HPLC Purification precipitation->hplc Crude Peptide lyophilization Lyophilization hplc->lyophilization cd Circular Dichroism (CD) lyophilization->cd Purified Peptide tm Thermal Denaturation (Tm) cd->tm

Caption: Experimental workflow for the synthesis and characterization of this compound containing collagen-like peptides.

Logical Relationship Diagram

logical_relationship cluster_proline This compound Stereochemistry cluster_pucker Pyrrolidine Ring Pucker Preference cluster_position Position in Gly-Xaa-Yaa Triplet cluster_stability Triple Helix Stability clp (2S,4R)-4-chloroproline (Clp) exo Cγ-exo pucker clp->exo Favors yaa Yaa Position clp_s (2S,4S)-4-chloroproline (clp) endo Cγ-endo pucker clp_s->endo Favors xaa Xaa Position exo->yaa Optimal for endo->xaa Optimal for destabilized Similar/Decreased Stability (Lower Tm) xaa->destabilized Leads to stabilized Increased Stability (Higher Tm) yaa->stabilized Leads to

References

Application Notes and Protocols: Synthesis of Chloroprolines via the Appel Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-chloroproline derivatives from 4-hydroxyproline using the Appel reaction. This method is efficient, high-yielding, and proceeds with an inversion of stereochemistry at the C4 position. The resulting chloroprolines are valuable building blocks in medicinal chemistry and chemical biology, particularly for probing and enhancing the stability of collagen triple helices.

Overview of the Appel Reaction

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild, neutral conditions using triphenylphosphine (PPh₃) and a carbon tetrahalide.[1][2] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] For the synthesis of chloroprolines, carbon tetrachloride (CCl₄) is used as the chlorine source. A key feature of the Appel reaction is the inversion of stereochemistry at the reacting carbon center, proceeding through an Sₙ2 mechanism for primary and secondary alcohols.[3][4]

Experimental Protocol: Synthesis of (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp) Derivatives

This protocol is adapted from the successful synthesis of protected 4-chloroproline derivatives, as reported by Hodges and Raines.[5] The procedure involves the conversion of commercially available N-Boc-4-hydroxyproline benzyl esters to the corresponding 4-chloroproline derivatives.

Materials:

  • N-Boc-(2S,4R)-4-hydroxyproline benzyl ester (Boc-Hyp-OBn) or N-Boc-(2S,4S)-4-hydroxyproline benzyl ester (Boc-hyp-OBn)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for flash chromatography

Procedure:

  • Dissolve the protected 4-hydroxyproline derivative (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add triphenylphosphine (1.8 eq) to the cooled solution, followed by the addition of carbon tetrachloride (9.1 eq).[5]

  • Stir the reaction mixture at 0 °C for 3 hours.[5]

  • After the initial cooling period, warm the reaction to 35 °C and stir for an additional 2 hours.[5]

  • Cool the mixture to room temperature and stir for 45 minutes.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

  • Purify the crude residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% v/v EtOAc in hexane) to yield the desired protected 4-chloroproline derivative.[5]

Subsequent Deprotection and Functionalization:

The resulting N-Boc protected benzyl esters of 4-chloroproline can be further modified. For example, the benzyl ester can be removed by hydrogenolysis, and the Boc protecting group can be exchanged for an Fmoc group for use in solid-phase peptide synthesis.[5]

Quantitative Data

The Appel reaction provides high yields for the conversion of hydroxyproline to chloroproline derivatives.[5]

Starting MaterialProductYield (%)
N-Boc-(2S,4R)-4-hydroxyproline benzyl esterN-Boc-(2S,4S)-4-chloroproline benzyl ester97
N-Boc-(2S,4S)-4-hydroxyproline benzyl esterN-Boc-(2S,4R)-4-chloroproline benzyl ester92

Visualizing the Process

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of chloroprolines using the Appel reaction.

G Appel Reaction Mechanism for Chloroproline Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydroxyproline N-Boc-(4R)-Hydroxyproline-OBn Alkoxide Proline Alkoxide Hydroxyproline->Alkoxide + [Ph₃P-Cl]⁺ CCl₃⁻ - CHCl₃ PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->Phosphonium_Salt + CCl₄ CCl4 CCl₄ Oxyphosphonium [Proline-O-PPh₃]⁺ Cl⁻ Alkoxide->Oxyphosphonium + [Ph₃P-Cl]⁺ Chloroproline N-Boc-(4S)-Chloroproline-OBn Oxyphosphonium->Chloroproline Sₙ2 attack by Cl⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO Chloroform CHCl₃

Caption: Mechanism of the Appel reaction for the synthesis of chloroproline.

G Experimental Workflow for Chloroproline Synthesis Start Dissolve Hydroxyproline in anhydrous CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_Reagents Add PPh₃ and CCl₄ Cool->Add_Reagents React_Cold Stir at 0 °C for 3h Add_Reagents->React_Cold React_Warm Warm to 35 °C and stir for 2h React_Cold->React_Warm Cool_Down Cool to RT and stir for 45 min React_Warm->Cool_Down Concentrate Concentrate under reduced pressure Cool_Down->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain pure Chloroproline derivative Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Analytical Identification of 4-Chloro-l-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 4-Chloro-l-proline, a halogenated derivative of the amino acid proline. The following protocols are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

Overview of Analytical Techniques

The identification and quantification of this compound can be achieved through a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for quantitative data. The primary techniques covered in these notes include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of this compound, often requiring derivatization for enhanced detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for the analysis of volatile derivatives of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the direct analysis of this compound in complex matrices without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification.

  • Infrared (IR) Spectroscopy: Used for the identification of functional groups and confirmation of the compound's identity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of amino acids and their derivatives using the described techniques. Please note that these values are estimates and will require validation for the specific application.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV (with PITC derivatization) Hydroxyproline373 pg/injection[1]~1 ng/injection>0.99[1]95-105%
LC-MS/MS CZ112 (a prodrug)0.5 µg/mL[2]1.5 µg/mL[2]>0.999[2]96.7-109.6%[2]
LC-MS/MS L-hydroxyproline0.04 µg/mL[3]Not ReportedNot Reported88.6-102.5%[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method for hydroxyproline analysis and utilizes pre-column derivatization with phenylisothiocyanate (PITC).[1]

Workflow for HPLC Analysis

Sample Sample Preparation Derivatization PITC Derivatization Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of this compound with pre-column derivatization.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • This compound standard

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in 10 mM HCl.

    • Prepare working standards by diluting the stock solution with the same solvent.

    • For samples, perform necessary extraction and dilution to fit within the calibration range.

  • Derivatization:

    • To 100 µL of standard or sample, add 50 µL of 1 M TEA.

    • Vortex and add 50 µL of 5% PITC in ACN.

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound-PITC derivative against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of this compound to increase its volatility for GC-MS analysis.

Workflow for GC-MS Analysis

Sample Sample Preparation Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound following derivatization.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aliquots of the standard or sample should be dried completely before derivatization.

  • Derivatization:

    • To the dried sample, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 50-500.

  • Identification:

    • The identification of the derivatized this compound is based on its retention time and the fragmentation pattern in the mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the direct analysis of this compound.

Workflow for LC-MS/MS Analysis

Sample Sample Preparation LC LC Separation Sample->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the direct LC-MS/MS analysis of this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 or HILIC column.

Reagents:

  • This compound standard

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A.

    • Prepare working standards by serial dilution.

    • Sample preparation may involve protein precipitation (for biological samples) with acetonitrile, followed by centrifugation and filtration.

  • LC Conditions:

    • Column: C18 or HILIC column.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (e.g., [M+H]+) for this compound.

      • Optimize collision energy to identify characteristic product ions.

      • Set up MRM transitions for quantification and confirmation.

  • Quantification:

    • Construct a calibration curve using the peak areas of the MRM transitions from the standard solutions.

    • Quantify this compound in samples using the calibration curve.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound.

Expected ¹³C NMR Chemical Shifts: Based on data for 4-chloroproline derivatives, the following chemical shifts can be anticipated.[4]

Carbon AtomExpected Chemical Shift (ppm)
Cα (C2)~60
Cβ (C3)~38-40
Cγ (C4)~60-65
Cδ (C5)~50-55
C=O~170-175

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Expected IR Absorption Bands: Based on the known spectrum of L-proline, the following characteristic absorption bands are expected, with potential shifts due to the chloro-substituent.[5][6][7]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
N-H stretch (secondary amine)~3300-3500
C-H stretch (aliphatic)~2850-3000
C=O stretch (carboxylic acid)~1700-1725
N-H bend~1590-1650
C-Cl stretch~600-800

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands to confirm the presence of the expected functional groups.

References

Application Notes and Protocols: 4-Chloro-L-proline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Chloro-L-proline is a halogenated, non-canonical amino acid that has emerged as a valuable building block in medicinal chemistry. As a derivative of L-proline, its rigidified pyrrolidine ring plays a crucial role in defining the secondary structure of peptides and proteins. The introduction of a chlorine atom at the 4-position imparts unique stereoelectronic properties, making this compound a powerful tool for modulating the conformation, stability, and biological activity of peptidomimetics and other therapeutic agents. Its utility extends beyond a mere structural component, as the chlorine atom can also serve as a versatile synthetic handle for further molecular elaboration.

Key Applications in Medicinal Chemistry

1. Conformational Control of Peptides and Proteins:

The stereochemistry of the chlorine atom on the pyrrolidine ring of this compound significantly influences the ring's pucker, which in turn dictates the conformational preferences of the peptide backbone.

  • (2S,4S)-4-chloroproline (clp): The chlorine and the carboxylate group are on the same side of the ring. This arrangement favors a Cγ-endo ring pucker, which is structurally similar to that of native L-proline.

  • (2S,4R)-4-chloroproline (Clp): The chlorine and the carboxylate group are on opposite sides of the ring. This configuration strongly favors a Cγ-exo ring pucker, similar to that of 4-hydroxy-L-proline (Hyp).

This conformational control is critical in the design of peptides with specific secondary structures. For instance, in collagen triple helices, which are composed of repeating Xaa-Yaa-Gly sequences, the ring pucker of proline and its derivatives is a key determinant of stability. The incorporation of (2S,4R)-4-chloroproline in the Yaa position can significantly stabilize the collagen triple helix due to its preference for the Cγ-exo pucker. Conversely, (2S,4S)-4-chloroproline in the Xaa position can also contribute to stability. This ability to fine-tune peptide conformation is instrumental in developing synthetic collagen peptides for tissue engineering and other biomedical applications.[1]

2. A Versatile Intermediate for "Proline Editing":

The chlorine atom in this compound serves as an excellent leaving group for nucleophilic substitution reactions. This property is exploited in a strategy known as "proline editing," where a this compound residue incorporated into a peptide sequence acts as a scaffold for introducing a wide array of functionalities. This approach allows for the late-stage diversification of peptides, enabling the rapid generation of libraries of proline analogs with tailored properties for drug discovery.

3. Precursor for Biologically Active Molecules:

This compound and its derivatives are found in or are used as precursors for the synthesis of various biologically active compounds.

  • Antitumor Agents: The astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. Several members of this family contain a 3,4-dichloroproline moiety and have demonstrated antitumor activity.[2] While the direct precursor is likely not this compound, these natural products highlight the potential of chlorinated prolines in the development of anticancer agents.

  • Enzyme Inhibitors: The unique conformational constraints and electronic properties of this compound make it an attractive scaffold for the design of enzyme inhibitors. For example, it has been explored in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5][6][7]

Quantitative Data

Table 1: Synthesis of Protected this compound Derivatives

Starting MaterialProductReactionKey ReagentsReported YieldReference
Boc-Hyp-OBnBoc-clp-OBn ((2S,4S)-chloro)Appel ReactionPPh₃, CCl₄97% (overall)[1]
Boc-hyp-OBnBoc-Clp-OBn ((2S,4R)-chloro)Appel ReactionPPh₃, CCl₄92% (overall)[1]

Table 2: Biological Activity of Dichloroproline-Containing Natural Products

Compound FamilyBiological ActivityAssayIC₅₀ / Activity MetricReference
Astins A, B, and CAntitumorSarcoma 180 ascites in miceTumor growth ratio of 26-45% at 5 mg/kg/day

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-chloro-L-proline benzyl ester (Boc-clp-OBn) via Appel Reaction

This protocol describes the conversion of the hydroxyl group of N-Boc-(2S,4R)-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBn) to a chloro group with inversion of stereochemistry.

Materials:

  • N-Boc-(2S,4R)-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBn)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Hyp-OBn (1 equivalent) in anhydrous acetonitrile.

  • Add triphenylphosphine (1.5 equivalents).

  • Add carbon tetrachloride (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Resuspend the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Boc-clp-OBn.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-4-chloro-L-proline

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-(2S,4R)-4-chloro-L-proline-OH or Fmoc-(2S,4S)-4-chloro-L-proline-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-4-chloro-L-proline at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G Synthesis of Protected this compound Derivatives cluster_start Starting Materials cluster_reaction Chlorination (Appel Reaction) cluster_product Protected 4-Chloro-L-prolines cluster_deprotection Deprotection & Reprotection cluster_final Fmoc-Protected Monomers for SPPS Hyp Boc-(2S,4R)-hydroxy-L-proline-OBn reagents PPh3, CCl4 Hyp->reagents Inversion of stereochemistry hyp Boc-(2S,4S)-hydroxy-L-proline-OBn hyp->reagents Retention of stereochemistry Clp Boc-(2S,4R)-chloro-L-proline-OBn reagents->Clp clp Boc-(2S,4S)-chloro-L-proline-OBn reagents->clp deprotect 1. H2, Pd/C 2. TFA 3. Fmoc-OSu Clp->deprotect clp->deprotect Fmoc_Clp Fmoc-(2S,4R)-chloro-L-proline-OH deprotect->Fmoc_Clp Fmoc_clp Fmoc-(2S,4S)-chloro-L-proline-OH deprotect->Fmoc_clp

Caption: Synthetic pathway for Fmoc-protected this compound derivatives.

G Logical Workflow: Impact of this compound on Peptide Properties cluster_incorporation Chemical Modification cluster_properties Physicochemical Effects cluster_structural Structural Consequences cluster_outcome Medicinal Chemistry Outcomes incorporation Incorporate this compound into a peptide sequence pucker Alters Pyrrolidine Ring Pucker (Cγ-endo vs. Cγ-exo) incorporation->pucker electronics Modifies Electronic Properties (Inductive Effect) incorporation->electronics handle Provides a Synthetic Handle (Leaving Group) incorporation->handle conformation Modulates Peptide Backbone Conformation pucker->conformation electronics->conformation diversification Enables Synthesis of Diverse Proline Analogs handle->diversification stability Affects Secondary Structure Stability (e.g., Collagen Triple Helix) conformation->stability activity Altered Biological Activity (e.g., Enzyme Inhibition, Receptor Binding) stability->activity diversification->activity pharmacokinetics Improved Pharmacokinetic Properties (e.g., Stability) activity->pharmacokinetics

Caption: Influence of this compound on peptide properties and drug design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chloro-L-proline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound, and why?

The most common and cost-effective starting material is trans-4-hydroxy-L-proline. This naturally occurring, non-proteinogenic amino acid provides the basic proline scaffold. The key challenge lies in the stereoselective inversion of the hydroxyl group at the C4 position to introduce the chlorine atom with the desired stereochemistry (either cis or trans).

Q2: How can I control the stereochemistry at the C4 position to obtain the desired cis or trans isomer?

Stereocontrol is achieved through a bimolecular nucleophilic substitution (SN2) reaction. This reaction mechanism proceeds with a complete inversion of the stereocenter.

  • To synthesize cis-4-Chloro-L-proline , you would start with trans-4-hydroxy-L-proline. The SN2 reaction with a chloride source will invert the stereochemistry at the C4 position from trans (R) to cis (S).

  • To synthesize trans-4-Chloro-L-proline , you would need to start with cis-4-hydroxy-L-proline. An SN2 reaction will invert the C4 position to the trans configuration.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include incomplete activation of the hydroxyl group, side reactions, and degradation of the product during workup or purification.

Q4: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The nature of the side products depends heavily on the chlorination method used:

  • Using Thionyl Chloride (SOCl₂): While this method avoids carbocation rearrangements, incomplete reaction or reaction with unprotected functional groups can lead to impurities.[1]

  • Using Mitsunobu Reaction Conditions: This method is notorious for generating by-products that complicate purification. The primary culprits are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate from DEAD).[2][3] Additionally, if your nucleophile (chloride source) is not sufficiently acidic (pKa > 13), the azodicarboxylate itself can act as a nucleophile, leading to undesired adducts.[4]

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) by-product from my Mitsunobu reaction?

Removing TPPO is a classic challenge. Here are a few strategies:

  • Crystallization: TPPO is often crystalline. Storing the crude reaction mixture in the freezer with a suitable solvent system (e.g., diethyl ether) can sometimes cause the TPPO to crystallize out.

  • Chromatography: Careful column chromatography can separate the desired product from TPPO, although their polarities can sometimes be similar.

  • Acid Wash: If your product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 2M HCl) can help remove basic by-products.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective activation of the C4-hydroxyl group.- Ensure your activating agent (e.g., tosyl chloride, mesyl chloride) is fresh and the reaction is anhydrous. - For Mitsunobu, ensure DEAD/DIAD is added slowly at 0°C to the mixture of alcohol, triphenylphosphine, and nucleophile.[4]
2. Poor nucleophilicity of the chloride source.- Use a soluble and reactive chloride source like lithium chloride in an appropriate solvent (e.g., DMF, THF).
3. Incorrect reaction temperature or time.- Monitor the reaction by TLC to determine the optimal reaction time. Some SN2 displacements may require elevated temperatures.
Incorrect Stereoisomer Obtained 1. Reaction did not proceed via SN2 mechanism.- Ensure conditions favor SN2: use a polar aprotic solvent and a good leaving group. Avoid conditions that could promote SN1 reactions.
2. Starting material had incorrect stereochemistry.- Verify the stereochemistry of the starting 4-hydroxy-L-proline using polarimetry or chiral chromatography.
Multiple Products/Impure Sample 1. Side reactions during Mitsunobu reaction.- Ensure the pKa of the nucleophile is appropriate (<13).[4] - Use modified Mitsunobu reagents or purification techniques designed to remove TPPO and hydrazine by-products.[3]
2. Degradation during deprotection.- If using acid-sensitive protecting groups like Boc, perform deprotection at low temperatures (e.g., 0°C) and monitor carefully to prevent side reactions.[5]
3. Incomplete reaction.- Increase reaction time or temperature. Check the purity of starting materials and reagents.

Experimental Workflow & Methodologies

The synthesis of this compound from trans-4-hydroxy-L-proline generally follows the workflow below. This process involves protection, activation, substitution, and deprotection steps.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation (via Tosylation) cluster_substitution Step 3: Substitution (SN2) cluster_deprotection Step 4: Deprotection A trans-4-Hydroxy-L-proline B N-Boc-trans-4-Hydroxy-L-proline A->B (Boc)₂O C N-Boc-trans-4-Hydroxy-L-proline Methyl Ester B->C CH₂N₂ or MeI, K₂CO₃ D N-Boc-4-tosyloxy-L-proline Methyl Ester C->D TsCl, Pyridine E N-Boc-cis-4-Chloro-L-proline Methyl Ester D->E LiCl, DMF F cis-4-Chloro-L-proline (Final Product) E->F 1. NaOH (Hydrolysis) 2. TFA or HCl (Boc removal)

Caption: General synthetic workflow for cis-4-Chloro-L-proline.

Detailed Protocol: Synthesis of cis-4-Chloro-L-proline Methyl Ester

This protocol is a representative method adapted from procedures for similar halogenated proline derivatives.[5] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Protection of trans-4-hydroxy-L-proline

  • N-Boc Protection: Dissolve trans-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of dioxane and water). Add sodium hydroxide to adjust the pH to ~10. Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH. Stir overnight at room temperature. Acidify the mixture and extract with an organic solvent (e.g., ethyl acetate) to yield N-Boc-trans-4-hydroxy-L-proline.

  • Esterification: Dissolve the N-Boc protected acid in a solvent like DMF. Add potassium carbonate (K₂CO₃) and methyl iodide (MeI). Stir the reaction at room temperature until TLC indicates completion. Work up the reaction by adding water and extracting with an organic solvent to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the protected hydroxyproline ester from Step 1 in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

  • Allow the reaction to stir at 0°C for several hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the tosylated product.

Step 3: Nucleophilic Substitution (Chlorination)

  • Dissolve the tosylated proline derivative from Step 2 in an anhydrous polar aprotic solvent such as DMF.

  • Add an excess of lithium chloride (LiCl).

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours to overnight. The SN2 reaction will invert the stereocenter.

  • Monitor for the disappearance of the starting material by TLC.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with water and brine to remove DMF and excess salt.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate N-Boc-cis-4-chloro-L-proline methyl ester.

Reaction Mechanisms and Troubleshooting Logic

Understanding the core mechanism is key to troubleshooting. The chlorination step is a classic SN2 reaction.

Caption: Sₙ2 inversion of the C4 position on the proline ring.

Below is a logical flowchart to help troubleshoot common synthesis issues.

Troubleshooting_Logic Start Problem Observed LowYield Low Yield Start->LowYield WrongStereo Incorrect Stereoisomer Start->WrongStereo Impure Impure Product Start->Impure CheckReagents Check Reagent Purity (Anhydrous? Fresh?) LowYield->CheckReagents Is it a reagent issue? VerifyStart Verify Starting Material Stereochemistry WrongStereo->VerifyStart CheckCompletion Reaction Incomplete? Impure->CheckCompletion CheckReagents->LowYield Yes, replace reagents CheckActivation Verify Hydroxyl Activation (TLC of tosylation step) CheckReagents->CheckActivation No CheckActivation->LowYield Yes, incomplete activation OptimizeSubst Optimize Substitution (Temp? Time? Solvent?) CheckActivation->OptimizeSubst No, activation is complete OptimizeSubst->LowYield Continue optimization VerifyStart->WrongStereo Incorrect starting material ConfirmSN2 Confirm Sₙ2 Conditions (Polar aprotic solvent?) VerifyStart->ConfirmSN2 Starting material is correct ConfirmSN2->WrongStereo Conditions not ideal for Sₙ2 CheckCompletion->OptimizeSubst Yes, force to completion IDByproducts Identify By-products (TPPO? Hydrazine?) CheckCompletion->IDByproducts No, reaction is complete RefinePurify Refine Purification (Chromatography gradient? Recrystallization?) IDByproducts->RefinePurify Yes

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: 4-Chloro-l-proline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-l-proline and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the chlorination of Hydroxy-l-proline is low. What are the common causes?

A1: Low yields in the chlorination of hydroxy-l-proline can stem from several factors. The most common issues include incomplete reaction, side reactions, and degradation of the product. Key areas to investigate are:

  • Reagent Quality: Ensure that your chlorinating agent (e.g., triphenylphosphine, carbon tetrachloride in an Appel reaction, or reagents for Mitsunobu conditions) is pure and anhydrous. Moisture can consume reagents and lead to unwanted side products.

  • Reaction Conditions: Temperature and reaction time are critical. For instance, in an Appel-type reaction, running the reaction at too high a temperature can lead to decomposition. Conversely, insufficient reaction time will result in incomplete conversion of the starting material.

  • Protecting Group Strategy: The choice and integrity of the N-protecting group (e.g., Boc, Fmoc) are crucial. Incomplete protection can lead to side reactions at the nitrogen atom, while harsh deprotection conditions can degrade the final product.

  • Purification Losses: this compound derivatives can be challenging to purify. Significant material loss can occur during column chromatography or recrystallization. Optimizing the purification solvent system is essential.

Q2: I am observing significant amounts of elimination byproducts. How can I minimize their formation?

A2: The formation of elimination byproducts, resulting in a double bond in the proline ring, is a common side reaction. To minimize this:

  • Choice of Base: If a base is used, its strength and steric hindrance are important. A bulky, non-nucleophilic base is often preferred to disfavor elimination pathways.

  • Leaving Group: The hydroxyl group of hydroxyproline is converted into a better leaving group during the reaction. The nature of this in-situ formed leaving group can influence the ratio of substitution to elimination.

  • Temperature Control: Lowering the reaction temperature generally favors substitution (SN2) over elimination (E2) reactions.

Q3: How do I control the stereochemistry at the C4 position during the synthesis?

A3: Controlling the stereochemistry to obtain the desired (2S, 4S) or (2S, 4R) isomer is a critical aspect of the synthesis. The stereochemical outcome is primarily determined by the reaction mechanism and the stereochemistry of the starting material.

  • SN2 Inversion: Reactions that proceed through an SN2 mechanism, such as the Mitsunobu reaction or certain conditions of the Appel reaction, will result in an inversion of stereochemistry at the C4 position. For example, starting with (2S, 4R)-4-hydroxy-l-proline will yield (2S, 4S)-4-chloro-l-proline.

  • Retention of Configuration: Some reaction pathways may lead to retention of configuration. It is crucial to understand the mechanism of the chosen chlorination reaction to predict the stereochemical outcome.

Q4: What are the recommended starting materials and protecting groups for a high-yielding synthesis?

A4: A common and effective strategy is to start from a commercially available and relatively inexpensive hydroxyproline derivative.

  • Starting Material: (2S, 4R)-4-hydroxy-l-proline (trans-4-hydroxy-L-proline) is a widely used precursor.

  • Protecting Groups: For subsequent use in peptide synthesis, the amine is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The choice depends on the overall synthetic strategy (e.g., Boc for solution-phase and Fmoc for solid-phase peptide synthesis). The carboxylic acid is often protected as a methyl or benzyl ester during the chlorination step.[1]

Data Summary

Table 1: Reported Yields for this compound Synthesis from Hydroxy-l-proline Derivatives

Starting MaterialProtecting GroupsReaction TypeProductOverall YieldReference
Boc-Hyp-OBnN-Boc, Benzyl esterAppel ReactionBoc-clp-OBn92%[1]
Boc-hyp-OBnN-Boc, Benzyl esterAppel ReactionBoc-Clp-OBn97%[1]

Note: "clp" refers to (2S, 4S)-4-chloroproline and "Clp" refers to (2S, 4R)-4-chloroproline.

Experimental Protocols

Protocol 1: Synthesis of (2S, 4S)-4-chloroproline (clp) derivative via Appel Reaction

This protocol is adapted from the synthesis of Boc-clp-OBn.[1]

Step 1: Chlorination (Appel Reaction)

  • Dissolve Boc-(2S, 4R)-hydroxyproline-OBn (Boc-Hyp-OBn) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add triphenylphosphine (PPh3) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the chlorinating agent, such as carbon tetrachloride (CCl4) or hexachloroacetone.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-(2S, 4S)-chloroproline-OBn (Boc-clp-OBn).

Step 2: Deprotection

  • The benzyl ester (OBn) can be removed by hydrogenolysis (e.g., using H2 gas with a Palladium catalyst).

  • The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Material Preparation cluster_chlorination Chlorination cluster_purification Purification & Deprotection start Hydroxy-l-proline ester Esterification (e.g., Benzyl Ester) start->ester protect N-Protection (e.g., Boc Anhydride) ester->protect appel Appel Reaction (PPh3, CCl4) protect->appel purify Column Chromatography appel->purify deprotect_ester Ester Deprotection (Hydrogenolysis) purify->deprotect_ester deprotect_n N-Deprotection (TFA) deprotect_ester->deprotect_n final_product This compound deprotect_n->final_product

Caption: General workflow for the synthesis of this compound from Hydroxy-l-proline.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Overall Yield reagent Poor Reagent Quality (Moisture Present) low_yield->reagent conditions Suboptimal Reaction Conditions (Temp/Time) low_yield->conditions side_reactions Side Reactions (e.g., Elimination) low_yield->side_reactions purification Purification Losses low_yield->purification check_reagents Use Anhydrous Reagents and Solvents reagent->check_reagents optimize_conditions Optimize Temperature and Reaction Time conditions->optimize_conditions minimize_elimination Adjust Base/Temperature to Favor SN2 side_reactions->minimize_elimination optimize_purification Optimize Chromatography Solvent System purification->optimize_purification

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of 4-Chloro-l-proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-chloro-l-proline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you with your purification challenges.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is too polar/non-polar for the chosen solvent system: The derivative either remains on the column or elutes too quickly with the solvent front. 2. Decomposition on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. 3. Improper column packing: Channeling in the column leads to poor separation and mixed fractions.1. Optimize the eluent system: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio beforehand. 2. Use neutral or deactivated silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use neutral alumina as the stationary phase. 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Oily Product Instead of Solid After Synthesis 1. Presence of residual solvent: Solvents from the reaction or work-up may be trapped in the product. 2. Impurities preventing crystallization: The presence of side-products or unreacted starting materials can inhibit crystal lattice formation. 3. The compound is inherently an oil at room temperature. 1. Dry the product under high vacuum: This will help remove any remaining volatile solvents. 2. Attempt trituration or recrystallization: Triturate the oil with a non-polar solvent (e.g., n-hexane or diethyl ether) to induce solidification. If that fails, attempt recrystallization from a suitable solvent system. 3. Purify by column chromatography: This will separate the desired product from impurities, which may then allow it to solidify.
Multiple Spots on TLC After Purification 1. Incomplete reaction: The synthesis did not go to completion, leaving starting material. 2. Formation of diastereomers or epimers: The reaction conditions may have caused isomerization at a chiral center. 3. Decomposition of the product: The compound may be unstable under the purification conditions or during storage.1. Monitor the reaction closely with TLC: Ensure the reaction is complete before work-up. If necessary, adjust reaction time, temperature, or reagent stoichiometry. 2. Optimize reaction conditions: Use non-polar solvents and control the temperature to minimize epimerization. Chiral HPLC can be used to analyze the stereoisomeric ratio. 3. Handle the compound with care: Store it at low temperatures, under an inert atmosphere if necessary. Avoid prolonged exposure to acidic or basic conditions during purification.
Broad Peaks in HPLC/GC Analysis 1. Poor solubility in the mobile phase: The compound is not fully dissolved, leading to tailing peaks. 2. Interaction with the column: The analyte may have secondary interactions with the stationary phase. 3. Column overloading: Too much sample was injected.1. Adjust the mobile phase composition: Increase the proportion of the stronger solvent or try a different solvent system. 2. Use a different column or add a modifier: For example, adding a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape for acidic compounds. 3. Reduce the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common purification methods are column chromatography and recrystallization. For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are widely used.[1][2]

Q2: What type of protecting groups are typically used for this compound, and how do they affect purification?

A2: N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) are common protecting groups. These groups make the amino acid less polar, which facilitates its purification by normal-phase column chromatography using solvent systems like ethyl acetate/hexane.

Q3: How can I remove the triphenylphosphine oxide by-product from the synthesis of this compound derivatives via the Appel reaction?

A3: Triphenylphosphine oxide is a common impurity when using triphenylphosphine in the synthesis. It can often be removed by crystallization, as it is typically more crystalline than the desired product. Alternatively, it can be separated by column chromatography, though it may require a more polar eluent to move it down the column.

Q4: My N-Boc-4-chloro-l-proline derivative is an oil. How can I crystallize it?

A4: If the oily product is of high purity, you can try inducing crystallization by adding a seed crystal.[3] If no seed crystal is available, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise until turbidity is observed.[4] For Boc-protected amino acids, adding a non-polar solvent like n-hexane or cyclohexane to the oily product and stirring (trituration) can induce solidification.[3]

Q5: What are the typical storage conditions for purified this compound derivatives?

A5: As a general precaution for halogenated compounds, it is advisable to store them in a cool, dark, and dry place. For long-term storage, keeping them in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Experimental Protocols

General Purification Workflow

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product Mixture extraction Aqueous Work-up/Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity & Characterization (TLC, HPLC, NMR) recrystallization->purity_check final_product Pure this compound Derivative purity_check->final_product Purification Logic cluster_input Input cluster_decision Decision Point cluster_process Purification Process cluster_output Output crude Crude Product is_solid Is the product solid? crude->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

References

stability and degradation of 4-Chloro-l-proline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-l-proline. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound derivatives have been shown to be stable under standard aqueous conditions, including after cleavage from a solid-phase support using trifluoroacetic acid (TFA).[1] However, long-term stability can be influenced by factors such as pH, temperature, and the presence of other reactive species in the solution. For sensitive experiments, it is recommended to use freshly prepared solutions.

Q2: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. Aliquoting the solution can help to avoid repeated freeze-thaw cycles, which may contribute to degradation over time. Protect solutions from light, especially if they contain other light-sensitive components.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation could occur through hydrolysis of the chlorine atom to form 4-hydroxy-l-proline, particularly under basic pH conditions or elevated temperatures. Other potential reactions could involve oxidation or reaction with other components in the solution.

Q4: How can I monitor the stability of my this compound solution?

The stability of this compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3][4] These methods can be used to quantify the concentration of this compound over time and to detect the appearance of potential degradation products.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

Specific incompatibility studies for this compound are not widely available. However, as a halogenated amino acid, it may be reactive with strong reducing agents or nucleophiles. It is advisable to perform small-scale compatibility tests before mixing with complex buffers or media for the first time.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution and store it at -80°C. 3. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. 4. Analyze an aliquot of the old stock solution by HPLC or MS to check for degradation products.
Interaction with other components in the experimental buffer.1. Review the composition of your buffer for any potentially reactive species. 2. If possible, prepare the final experimental solution immediately before use. 3. Test the stability of this compound in the buffer over the time course of your experiment.
Incorrect concentration of the stock solution.1. Re-verify the initial weight and volume measurements used to prepare the stock solution. 2. Use a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a calibration curve, to accurately determine the concentration of the stock solution.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Step
Formation of degradation products.1. Characterize the unexpected peak(s) using mass spectrometry to determine their molecular weight. A mass corresponding to 4-hydroxy-l-proline could indicate hydrolysis. 2. Analyze a sample of the initial this compound solid to ensure it is not a contaminant from the source material. 3. Evaluate the effect of solution pH and temperature on the rate of formation of the unknown peak to understand the degradation conditions.
Contamination of the solvent or buffer.1. Run a blank injection of the solvent and buffer on your analytical instrument to check for contaminants. 2. Use high-purity solvents and reagents for all solutions.
Reaction with container material.1. If possible, test the stability of the solution in different types of containers (e.g., glass vs. polypropylene).

Experimental Protocols

Protocol 1: HPLC Method for Quantification and Stability Assessment of this compound

Objective: To quantify the concentration of this compound and monitor its stability in an aqueous solution over time.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL).

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound at the desired concentration in the buffer or solvent of interest.

    • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • Column: C18 reverse-phase

    • Mobile Phase Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the stability samples at each time point.

    • Plot the concentration of this compound as a function of time for each storage condition to assess stability.

Protocol 2: ¹H NMR for Monitoring this compound Degradation

Objective: To qualitatively assess the degradation of this compound by observing changes in the proton NMR spectrum.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • Initial Spectrum Acquisition (Time 0):

    • Acquire a ¹H NMR spectrum of the freshly prepared solution.

    • Note the chemical shifts and integration values of the characteristic peaks for this compound.

  • Incubation and Subsequent Spectra Acquisition:

    • Store the NMR tube under the desired experimental conditions (e.g., specific temperature, pH).

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis:

    • Compare the spectra over time.

    • Look for the appearance of new peaks, which may indicate the formation of degradation products.

    • Monitor any decrease in the integration of the this compound peaks relative to an internal standard.

Data Presentation

Table 1: Illustrative Stability of this compound (1 mg/mL in pH 7.4 PBS) at Different Temperatures
Time (hours)Concentration at 25°C (% of initial)Concentration at 4°C (% of initial)Concentration at -20°C (% of initial)
0100.0100.0100.0
2498.599.8100.0
4896.299.5100.0
7294.099.199.9
16885.198.099.8

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data would be presented. Actual stability may vary.

Table 2: Illustrative Effect of pH on the Stability of this compound (1 mg/mL) at 25°C after 48 hours
pHRemaining this compound (% of initial)
3.099.2
5.098.8
7.496.2
9.089.5

Note: The data presented in this table is for illustrative purposes only. Increased degradation at higher pH is a plausible scenario due to hydrolysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_resolution Resolution start Inconsistent Experimental Results cause1 Compound Degradation? start->cause1 cause2 Buffer Interaction? start->cause2 cause3 Incorrect Concentration? start->cause3 action1 Prepare Fresh Stock Store at -80°C Analyze Old Stock (HPLC/MS) cause1->action1 action2 Review Buffer Components Prepare Solution Fresh Test Stability in Buffer cause2->action2 action3 Verify Weighing/Dilution Confirm Concentration (qNMR/HPLC) cause3->action3 resolution Consistent Results action1->resolution action2->resolution action3->resolution

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway cluster_reactants Reactant cluster_conditions Conditions cluster_products Potential Products reactant This compound product1 4-Hydroxy-l-proline reactant->product1 Hydrolysis product2 Other Degradants reactant->product2 Other Reactions condition1 High pH (e.g., > 8) Elevated Temperature

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: 4-Chloro-l-proline Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-l-proline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound in peptide synthesis?

A1: The primary side reactions involving this compound are nucleophilic substitution of the chlorine atom, epimerization at the alpha-carbon, and standard peptide synthesis side reactions that can be exacerbated by the presence of the halogen. These include aggregation and difficult couplings.

Q2: Can the 4-chloro substituent be displaced by nucleophiles present in the reaction mixture?

A2: Yes, the chlorine atom at the 4-position is susceptible to SN2 attack by various nucleophiles.[1] Common nucleophiles in a peptide synthesis environment include the piperidine used for Fmoc deprotection, scavengers used during cleavage (e.g., water, thiols), and the side chains of other amino acids. Careful selection of reagents and reaction conditions is crucial to minimize this unwanted substitution.

Q3: Is epimerization a significant concern with this compound?

A3: Epimerization is a potential side reaction for any amino acid during peptide synthesis, particularly during activation and coupling steps. The electron-withdrawing nature of the chlorine atom can influence the acidity of the alpha-proton, potentially increasing the risk of epimerization under basic conditions. The use of appropriate coupling reagents and minimizing exposure to strong bases can mitigate this issue.

Q4: Can this compound undergo elimination reactions?

A4: While less commonly reported than nucleophilic substitution, elimination of HCl to form 3,4-dehydroproline is a potential side reaction, especially in the presence of strong, non-nucleophilic bases. The reaction conditions should be carefully controlled to avoid this pathway.

Troubleshooting Guides

Problem 1: Mass spectrometry of the final peptide indicates a mass inconsistent with the incorporation of this compound.
  • Possible Cause 1: Nucleophilic Substitution of Chlorine: A common issue is the replacement of the chlorine atom with another nucleophile. For example, reaction with water or hydroxide during workup or purification can lead to the formation of 4-hydroxyproline. The use of piperidine for Fmoc deprotection can result in the formation of 4-(piperidinyl)-proline.

  • Troubleshooting Steps:

    • Reagent Selection: Avoid an excess of nucleophilic scavengers during cleavage if possible, or use scavengers less likely to react with the alkyl chloride.

    • pH Control: Maintain a neutral or slightly acidic pH during purification to minimize hydrolysis.

    • Alternative Deprotection: For Fmoc deprotection, consider using a less nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of piperidine, although optimization of reaction conditions will be necessary.

  • Logical Workflow for Troubleshooting Mass Discrepancies:

    start Unexpected Mass in MS check_mass Calculate Mass of Potential Substitution Products (e.g., +OH, +piperidine, -HCl+H) start->check_mass match Mass Matches a Predicted Side Product? check_mass->match no_match Mass Does Not Match Common Substitutions match->no_match No investigate_substitution Investigate Nucleophilic Substitution match->investigate_substitution Yes investigate_other Consider Other Side Reactions (e.g., Deletions, Incomplete Deprotection) no_match->investigate_other reagent_check Review Reagents for Nucleophiles (Deprotection, Cleavage, Solvents) investigate_substitution->reagent_check end_other Troubleshoot Other SPPS Issues investigate_other->end_other protocol_modification Modify Protocol: - Use non-nucleophilic base - Control pH during purification reagent_check->protocol_modification end_substitution Optimize to Prevent Substitution protocol_modification->end_substitution

    Caption: Troubleshooting workflow for unexpected peptide mass.

Problem 2: The peptide is obtained as a mixture of diastereomers.
  • Possible Cause: Epimerization: The alpha-proton of this compound can be abstracted during the activation step of peptide coupling, leading to racemization and the incorporation of d-4-Chloro-proline.

  • Troubleshooting Steps:

    • Coupling Reagents: Employ coupling reagents known to suppress epimerization. Carbodiimides like DCC or DIC should be used with an additive such as OxymaPure® or COMU. Onium salt-based reagents like HBTU or HATU are also good choices but should be used with a non-nucleophilic base like DIPEA.

    • Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of more nucleophilic bases like triethylamine (TEA) or N-methylmorpholine (NMM).

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

  • Reaction Pathway for Epimerization:

    cluster_epimerization Epimerization L_pro L-4-Chloro-proline (Activated Carboxyl) enolate Enolate Intermediate (Planar) L_pro->enolate Base - H+ coupling_L Coupling with L-isomer L_pro->coupling_L enolate->L_pro + H+ D_pro D-4-Chloro-proline (Activated Carboxyl) enolate->D_pro + H+ coupling_D Coupling with D-isomer D_pro->coupling_D peptide_L Desired Peptide coupling_L->peptide_L peptide_D Diastereomeric Peptide coupling_D->peptide_D

    Caption: Mechanism of epimerization via enolate formation.

Quantitative Data

The following table summarizes the reported yields for the synthesis of protected this compound derivatives and their subsequent use in tripeptide synthesis. Note that these are yields of the desired product, and the yields of side products are not typically reported.

Reaction StepStarting MaterialsProductReported YieldReference
Chlorination (Appel Reaction)Boc-L-hyp-OBnBoc-(2S,4S)-4-chloroproline-OBn92%[1]
Chlorination (Appel Reaction)Boc-L-Hyp-OBnBoc-(2S,4R)-4-chloroproline-OBn97%[1]
Peptide CouplingFmoc-(2S,4R)-4-chloroproline + Pro-Gly-OBnFmoc-Clp-Pro-Gly-OBn72%[1]
Peptide CouplingFmoc-(2S,4S)-4-chloroproline + Clp-Gly-OBnFmoc-clp-Clp-Gly-OBn67%[1]

Experimental Protocols

Protocol: Synthesis of N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester

This protocol is adapted from the synthesis of 4-chloroproline derivatives and is an example of an Appel reaction.[1]

  • Dissolution: Dissolve N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline benzyl ester (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere and cool the solution to 0 °C.

  • Reagent Addition: Add triphenylphosphine (1.8 equivalents) followed by carbon tetrachloride (CCl₄) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours, then warm to 35 °C for 2 hours. Cool the reaction to room temperature and stir for an additional 45 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel using a suitable eluent (e.g., 20% ethyl acetate in hexanes) to yield the product.

  • Experimental Workflow for Synthesis:

    start Start: Boc-Hyp-OBn dissolve Dissolve in CH2Cl2 Cool to 0 °C start->dissolve add_reagents Add PPh3 and CCl4 dissolve->add_reagents react Stir at 0 °C (3h) Warm to 35 °C (2h) Stir at RT (45 min) add_reagents->react concentrate Concentrate in vacuo react->concentrate purify Flash Chromatography concentrate->purify end_product Product: Boc-Clp-OBn purify->end_product

    Caption: Workflow for the synthesis of Boc-protected 4-chloroproline.

References

optimizing reaction conditions for 4-Chloro-l-proline incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the incorporation of 4-Chloro-l-proline into peptides and other molecules. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (4-Cl-Pro) is a synthetic derivative of the amino acid L-proline where a chlorine atom replaces a hydrogen at the C4 position of the pyrrolidine ring. It is used to modulate the conformational properties of peptides. The chlorine atom exerts significant stereoelectronic and steric effects, influencing the proline ring pucker and the cis/trans isomerization of the adjacent peptide bond.[1] This allows for fine-tuning the structure and stability of peptides, such as collagen triple helices, or for creating probes to study protein folding and function.[1][2]

Q2: What are the main challenges when incorporating this compound in solid-phase peptide synthesis (SPPS)?

The primary challenges include:

  • Steric Hindrance: The pyrrolidine ring of proline makes it a secondary amine, which is inherently less reactive than the primary amines of other amino acids.[3] The addition of a chlorine atom can further increase steric bulk, potentially leading to slow or incomplete coupling reactions.

  • Diketopiperazine (DKP) Formation: When proline is the C-terminal residue or the second residue from the C-terminus, the growing peptide chain is highly susceptible to intramolecular cyclization, forming a diketopiperazine.[4][5] This side reaction cleaves the peptide from the resin, resulting in a significant loss of yield.[5]

  • Side Reactions during Synthesis: The synthesis of 4-chloroproline itself, typically from hydroxyproline, requires careful control to avoid unwanted side products. Subsequent coupling steps must be chosen to prevent reactions with the chloro-substituent.

Q3: Which protecting group strategy is recommended for this compound?

For Fmoc-based solid-phase peptide synthesis, Fmoc-Clp-OH or Fmoc-clp-OH (for the (4S) and (4R) diastereomers, respectively) is the standard building block.[1] The N-terminus is protected by the base-labile Fmoc group, which is standard in SPPS. No side-chain protection is required for the chloro group itself as it is stable to the common conditions of peptide synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the incorporation of this compound.

Problem 1: Low or No Coupling Yield After this compound Incorporation

  • Possible Cause A: Steric Hindrance. The coupling of an amino acid onto the nitrogen of 4-Cl-Pro can be slow due to its nature as a hindered secondary amine.

    • Solution:

      • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[3]

      • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase reaction kinetics.[3]

      • Use Stronger Coupling Reagents: Standard reagents may be insufficient. Use more potent coupling reagents known to be effective for hindered couplings, such as PyBOP or PyBroP.[1]

      • Extend Coupling Time: Increase the reaction time to allow for the slower acylation to complete.

  • Possible Cause B: Peptide Aggregation. The growing peptide chain may aggregate on the solid support, especially for hydrophobic sequences, preventing reagents from accessing the reactive N-terminus.

    • Solution:

      • Change Solvent: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating peptide chains and disrupting secondary structures.[6]

      • Incorporate Pseudoproline Dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt aggregation.[7]

A decision tree for troubleshooting low coupling yield is presented below.

G start Low Coupling Yield Detected check_sterics Is the coupling to the 4-Cl-Pro N-terminus? start->check_sterics check_sequence Is the peptide sequence hydrophobic or long? start->check_sequence solution_sterics1 Perform Double Coupling check_sterics->solution_sterics1 Yes solution_aggregation1 Switch Solvent (DMF -> NMP) check_sequence->solution_aggregation1 Yes solution_sterics2 Use Potent Coupling Reagent (e.g., PyBOP, PyBroP) solution_sterics1->solution_sterics2 end_node Re-synthesize and Analyze solution_sterics2->end_node solution_aggregation2 Incorporate Pseudoproline Dipeptides solution_aggregation1->solution_aggregation2 solution_aggregation2->end_node

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Major Product Loss Due to Diketopiperazine (DKP) Formation

  • Possible Cause: The peptide sequence contains a C-terminal proline or has proline as the second residue from the C-terminus. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, releasing the cyclic dipeptide.[4][5]

    • Solution:

      • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically hindered, which significantly suppresses the intramolecular cyclization reaction.[5] It is the preferred resin for peptides with C-terminal proline.

      • Incorporate as a Dipeptide: Couple the final two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the problematic dipeptide-on-resin stage.

      • Use N-protected Proline: For the first amino acid coupling to the resin, use an N-protected proline derivative (e.g., Boc-Pro-OH or Fmoc-Pro-OH) to avoid premature cyclization.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4(S)-chloro-L-proline (Fmoc-clp-OH)

This protocol is adapted from the synthesis of 4-chloroproline derivatives for peptide synthesis.[1] It involves the conversion of commercially available Boc-4(R)-hydroxy-L-proline-OBn (Boc-Hyp-OBn) via an Appel reaction.

Workflow Diagram:

G A Boc-Hyp-OBn B Appel Reaction (PPh3, CCl4) A->B C Boc-clp-OBn B->C D Hydrogenolysis (H2, Pd/C) C->D E Boc-clp-OH D->E F Boc Deprotection (TFA or HCl) E->F G H-clp-OH F->G H Fmoc Protection (Fmoc-OSu) G->H I Fmoc-clp-OH H->I

Caption: Synthesis workflow for Fmoc-4-Chloro-l-proline.

Methodology:

  • Chlorination (Appel Reaction):

    • Dissolve Boc-Hyp-OBn (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous carbon tetrachloride (CCl₄).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product (Boc-clp-OBn) by column chromatography.

  • Benzyl Ester Deprotection:

    • Dissolve the purified Boc-clp-OBn in methanol or ethyl acetate.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Boc-clp-OH.

  • Boc Group Removal and Fmoc Protection:

    • Treat Boc-clp-OH with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 1-2 hours to remove the Boc group.

    • Remove the solvent and excess acid in vacuo.

    • Dissolve the resulting crude H-clp-OH in a 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.1 equivalents) in acetone or dioxane portion-wise while maintaining the pH at 9-10.

    • Stir for 4-8 hours at room temperature.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to yield the final product, Fmoc-clp-OH.

Protocol 2: On-Resin Conversion of Hydroxyproline to Chloroproline ("Proline Editing")

This protocol allows for the site-specific conversion of a hydroxyproline residue to a chloroproline residue within a fully protected peptide still attached to the solid support.[8] This example uses a Mitsunobu-type reaction.

Methodology:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Hyp(Trt)-OH at the desired position. The trityl (Trt) group protects the hydroxyl function during synthesis.

  • Trityl Deprotection: Once peptide synthesis is complete, selectively remove the trityl group by treating the resin with a dilute solution of TFA in DCM (e.g., 1-2% TFA) for 1-2 hours. Wash the resin thoroughly with DCM and DMF.

  • On-Resin Chlorination:

    • Swell the resin in anhydrous THF or DCM.

    • Prepare a solution of triphenylphosphine (PPh₃, 10 equivalents) and tetrachloromethane (CCl₄, 10 equivalents) in the reaction solvent.

    • Add the reagent solution to the resin and shake at room temperature for 12-24 hours.

    • Wash the resin extensively with THF, DCM, and DMF to remove all reagents and byproducts.

  • Cleavage and Deprotection: Cleave the final peptide from the resin and remove all other side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the crude peptide by HPLC.

Data & Reagent Comparison

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use
HBTU/HATU Aminium/Uronium SaltFast coupling, low racemization.Can be expensive; HATU is more potent but less stable.Standard couplings where mild hindrance is expected.
PyBOP Phosphonium SaltHighly effective for sterically hindered amino acids like 4-Cl-Pro.[1]Produces carcinogenic HMPA as a byproduct.Recommended for difficult couplings involving 4-Cl-Pro.
PyBroP Phosphonium SaltEven more reactive than PyBOP, excellent for extremely hindered couplings.[1]High cost; can cause racemization if not used carefully.For cases where PyBOP and other reagents fail.
DCC/DIC CarbodiimideInexpensive and widely available.Forms insoluble DCU byproduct (DCC); can cause racemization.[9]General use, but less ideal for difficult sequences.

Table 2: Conditions for Halogenation of Hydroxyproline

ReactionKey ReagentsSolventTemperatureTypical YieldReference
Appel Reaction PPh₃, CCl₄CCl₄ or MeCNReflux~90-97%[1]
Mitsunobu Reaction PPh₃, DEAD/DIAD, ZnCl₂THF0 °C to RTHigh Conversion[8]

Note: Yields are for the chlorination step and can vary based on substrate and specific conditions.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during peptide synthesis, with a focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting specific problems that can lead to low peptide yields.

Q1: My final peptide yield is significantly lower than expected. What are the most common causes?

Low peptide yield in SPPS can stem from several factors throughout the synthesis process. The most common culprits are:

  • Incomplete Fmoc-deprotection: If the N-terminal Fmoc protecting group is not completely removed at each cycle, a portion of the growing peptide chains will be capped, leading to truncated sequences and a lower yield of the full-length peptide.

  • Poor coupling efficiency: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences, where one or more amino acids are missing from the final product.

  • Peptide aggregation: Hydrophobic or "difficult" sequences can aggregate on the resin, hindering reagent access and leading to incomplete deprotection and coupling.

  • Suboptimal resin loading: An inaccurate determination of the initial resin loading capacity can lead to incorrect stoichiometry of reagents used in subsequent steps.

  • Issues during cleavage and final deprotection: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the desired peptide.

  • Mechanical loss of resin: Physical loss of resin beads during washing steps can also contribute to a lower final yield.

To diagnose the specific cause of low yield, a systematic approach to troubleshooting is recommended.

Q2: How can I determine if I have a problem with incomplete deprotection or poor coupling?

Monitoring the presence of free primary amines on the resin at critical steps is key to diagnosing these issues. Qualitative colorimetric tests are invaluable for this purpose.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for detecting primary amines. A positive result (intense blue color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying poor coupling. Conversely, a negative result (yellow/colorless) after the deprotection step suggests incomplete removal of the Fmoc group.[1][2]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test is also used to detect primary amines, with a positive result indicated by an orange-red color on the resin beads.[1]

If these tests indicate a problem, repeating the problematic step (recoupling or extending deprotection time) is a common solution. For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; the Chloranil or Isatin test should be used instead.[2]

Q3: My peptide sequence is known to be "difficult" and prone to aggregation. What strategies can I employ to improve the synthesis yield?

Peptide aggregation can significantly hinder synthesis by preventing reagents from reaching the reactive sites on the growing peptide chain.[3] Here are several strategies to mitigate aggregation:

  • Choice of Solvents: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic sequences due to its superior solvating properties.

  • Elevated Temperature: Performing coupling reactions at a higher temperature can help disrupt secondary structures and improve reaction kinetics.

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling and deprotection solutions can help to break up aggregates.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.

  • Backbone Protection: Using N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent hydrogen bonding between peptide chains, a major cause of aggregation.[4]

Q4: I suspect my cleavage from the resin is incomplete or is causing side reactions. How can I optimize the cleavage step?

The cleavage cocktail and conditions must be tailored to the specific amino acids in your peptide sequence to ensure efficient cleavage and minimize side reactions.[5][6]

  • Scavengers are Crucial: During TFA-mediated cleavage, reactive cationic species are generated from protecting groups. These can modify sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are added to the cleavage cocktail to "scavenge" these reactive species.[5]

  • Test Cleavage: It is highly recommended to perform a small-scale test cleavage on a small amount of the peptide-resin (20-50 mg) to determine the optimal cleavage time and cocktail composition before committing the entire batch.[5]

Quantitative Data Summary

Table 1: Common Cleavage Cocktails for Fmoc SPPS
Reagent CocktailComposition (v/v)Target Residues & ApplicationsReference
Standard (Reagent K) TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)General purpose, effective for peptides containing Cys, Met, Trp, or Tyr.
TFA/TIS/Water TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)Suitable for most sequences, especially when Arg(Pbf) and Trp(Boc) are used.[5]
TFA/TIS/Water/EDT TFA (94%), TIS (1%), Water (2.5%), Ethanedithiol (EDT) (2.5%)For peptides containing Trp, Cys, or Met.[7]
Low Odor (Reagent B) TFA/Phenol/Water/TISA milder, less odorous formulation.[7]
Table 2: Theoretical vs. Actual Peptide Yield

Calculating the theoretical yield is a crucial first step. The actual yield is often a fraction of the theoretical maximum due to the cumulative inefficiencies of each step.

Theoretical Yield Calculation:

Theoretical Yield (g) = Resin Loading (mmol/g) x Starting Resin (g) x MW of Peptide ( g/mol )

Note: This calculation provides the 100% theoretical yield.[8]

Synthesis Efficiency per StepExpected Overall Yield (for a 20-mer peptide)Notes
95%~36%Small losses at each step accumulate significantly over a long synthesis.
98%~67%High efficiency at each step is critical for obtaining a good yield of the final product.
99%~82%Achieving >99% efficiency per step is the goal for successful SPPS.
Typical Actual Yield 10-50% The actual isolated yield after purification is often in this range, depending on the peptide sequence and synthesis efficiency.[8]

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1.0 mL of a 16.5 mg/mL aqueous KCN solution diluted with 49 mL of pyridine.[2]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a small test tube.

  • Wash the resin beads thoroughly with DMF and then DCM to remove any residual reagents.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue beads and solution Incomplete coupling (many free amines)Recouple the amino acid.
Colorless/Yellow beads and solution Complete coupling (no free amines)Proceed to the next deprotection step.
Blue beads, colorless solution Significant amount of incomplete couplingRecouple the amino acid.
Protocol 2: Quantitative Determination of Resin Loading (Fmoc-Release Method)

This protocol determines the substitution level of the first Fmoc-amino acid attached to the resin.

Materials:

  • Accurately weighed dry Fmoc-amino acid resin (~5-10 mg)

  • 20% piperidine in DMF (v/v)

  • DMF

  • UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

  • Accurately weigh approximately 10 mg of the dry Fmoc-amino acid-resin into a suitable vessel.[9]

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.

  • Agitate the mixture for 30-60 minutes to ensure complete removal of the Fmoc group.

  • Dilute a precise aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the dilution solvent.[9]

Calculation:

Resin Loading (mmol/g) = (Absorbance at 301 nm x Dilution Factor x Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ x mass of resin in g x 1 cm)

The extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.[9]

Visualizations

Troubleshooting Workflow for Low SPPS Yield

Troubleshooting_Workflow start Low Peptide Yield Observed check_coupling Check Coupling & Deprotection (Kaiser/TNBS Test) start->check_coupling analyze_crude Analyze Crude Peptide (HPLC, Mass Spec) start->analyze_crude review_cleavage Review Cleavage Protocol start->review_cleavage coupling_issue Problem Identified? check_coupling->coupling_issue crude_analysis Problem Identified? analyze_crude->crude_analysis cleavage_issue Problem Identified? review_cleavage->cleavage_issue coupling_issue->analyze_crude No optimize_coupling Optimize Coupling/Deprotection (Double couple, change reagents, extend time) coupling_issue->optimize_coupling Yes crude_analysis->review_cleavage No address_aggregation Address Aggregation (Change solvent, add chaotropes, use pseudoprolines) crude_analysis->address_aggregation Yes (Deletion/ Truncation) optimize_cleavage Optimize Cleavage (Adjust scavenger cocktail, modify time) cleavage_issue->optimize_cleavage Yes resynthesize Re-synthesize Peptide cleavage_issue->resynthesize No optimize_coupling->resynthesize address_aggregation->resynthesize optimize_cleavage->resynthesize

Caption: A logical workflow for troubleshooting low yields in SPPS.

Key Stages of Solid-Phase Peptide Synthesis

SPPS_Cycle cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Repeat n times Coupling Amino Acid Coupling (Activated AA, Base) Washing1->Coupling Repeat n times Washing2 Washing (DMF) Coupling->Washing2 Repeat n times Washing2->Deprotection Repeat n times Cleavage Cleavage & Global Deprotection (TFA Cocktail) Washing2->Cleavage Resin Resin-Bound Peptide Resin->Deprotection Final_Peptide Crude Peptide Cleavage->Final_Peptide

Caption: The cyclical process of solid-phase peptide synthesis.

References

Technical Support Center: 4-Chloro-L-proline Reactions & Epimerization Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during reactions involving 4-Chloro-L-proline.

Troubleshooting Guide: Preventing Epimerization

Undesired epimerization at the C-2 position of this compound is a common challenge that can significantly impact the stereochemical purity of your final product. This guide provides solutions to common issues encountered during synthesis.

Problem Potential Cause Recommended Solution
Significant formation of the cis- or trans-epimer observed by NMR or Chiral HPLC. Strong Base: The use of strong bases (e.g., alkoxides, LDA) can facilitate proton abstraction at the α-carbon, leading to epimerization.Use a Weaker Base: Opt for non-nucleophilic, sterically hindered bases such as Proton-Sponge® or 2,6-lutidine. If a stronger base is necessary, carefully control the stoichiometry and addition rate at low temperatures.
Elevated Reaction Temperature: Higher temperatures provide the energy to overcome the activation barrier for epimerization, favoring the thermodynamically more stable epimer.Maintain Low Temperatures: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Typically, temperatures between -78°C and 0°C are recommended for base-sensitive steps.
Prolonged Reaction Time: Extended exposure to basic or harsh reaction conditions increases the likelihood of epimerization.Monitor Reaction Progress: Closely monitor the reaction using TLC, LC-MS, or other appropriate techniques to quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent: Protic solvents can facilitate proton exchange, while polar aprotic solvents can influence the reactivity of the base.Select an Appropriate Solvent: Aprotic solvents such as THF, dioxane, or dichloromethane are generally preferred. The choice of solvent should be optimized to ensure solubility of reagents while minimizing epimerization.
Difficulty in separating the desired diastereomer from the epimer. Similar Physical Properties: Diastereomers can have very similar polarities, making them difficult to separate by standard column chromatography.Chiral HPLC or SFC: Employ chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for effective separation. Derivatization to form diastereomers with a chiral auxiliary can also enhance separability on achiral stationary phases.
Epimerization occurring during protecting group manipulation. Harsh Deprotection Conditions: Both strongly acidic or basic conditions for removing protecting groups (e.g., Boc, Cbz) can induce epimerization.Use Orthogonal Protecting Groups: Select protecting groups that can be removed under mild and specific conditions. For example, Fmoc (removed by mild base like piperidine) or Alloc (removed by Pd(0)).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization in this compound?

A1: The primary mechanism is the deprotonation of the α-carbon (C-2) by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original L-proline configuration and the D-proline epimer. The presence of the electron-withdrawing chlorine atom at C-4 can influence the acidity of the α-proton.

Q2: How can I synthesize this compound derivatives with high stereochemical purity?

A2: A reliable method is to start with a stereochemically pure hydroxyproline derivative and perform a stereospecific conversion of the hydroxyl group to a chlorine atom. Two common methods are:

  • Appel Reaction: This reaction of a 4-hydroxyproline derivative with triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄) typically proceeds with inversion of stereochemistry. For example, (2S,4R)-hydroxyproline can be converted to (2S,4S)-chloroproline.

  • Mitsunobu Reaction: This reaction, using a nucleophile and a phosphine/azodicarboxylate reagent system, also proceeds with inversion of stereochemistry.

Q3: Which analytical techniques are best for quantifying the extent of epimerization?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers and diastereomers of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to distinguish between diastereomers, as the different stereochemistry will result in distinct chemical shifts and coupling constants for the proline ring protons.

Q4: Does the choice of N-protecting group influence the rate of epimerization?

A4: Yes, the N-protecting group can have a significant impact. Bulky protecting groups can sterically hinder the approach of a base to the α-proton, thereby reducing the rate of epimerization. Additionally, protecting groups that can participate in the formation of bicyclic intermediates, such as oxazolidinones derived from the reaction of the proline with an aldehyde, can lock the stereochemistry at the α-carbon.

Experimental Protocols

Protocol 1: Synthesis of (2S,4S)-4-Chloro-L-proline Derivative via Appel Reaction

This protocol is adapted from the synthesis of Boc-(2S,4S)-4-chloroproline benzyl ester.

Materials:

  • Boc-(2S,4R)-hydroxy-L-proline benzyl ester

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-(2S,4R)-hydroxy-L-proline benzyl ester (1 equivalent) in anhydrous DCM.

  • Add triphenylphosphine (1.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add carbon tetrachloride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-(2S,4S)-4-chloroproline benzyl ester.

Protocol 2: Chiral HPLC Analysis of this compound Derivatives

This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for your particular derivative.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H, or protein-based columns)

Mobile Phase Screening:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

  • Dissolve a small sample of the this compound derivative in the mobile phase.

  • Inject the sample onto the chiral column.

  • Run a gradient or isocratic elution method.

  • Monitor the elution profile with the UV detector at an appropriate wavelength.

  • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the epimers.

  • Integrate the peak areas to determine the ratio of the two epimers.

Visualizations

Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.

Experimental_Workflow start Start with (2S,4R)-Hydroxy-L-proline derivative reaction Appel or Mitsunobu Reaction (Stereospecific Inversion) start->reaction product Crude Product: (2S,4S)-4-Chloro-L-proline derivative + potential epimer reaction->product purification Purification (e.g., Column Chromatography) product->purification analysis Stereochemical Analysis purification->analysis hplc Chiral HPLC analysis->hplc Quantitative nmr NMR Spectroscopy analysis->nmr Qualitative pure_product Pure (2S,4S)-4-Chloro-L-proline derivative hplc->pure_product nmr->pure_product

Caption: Workflow for the synthesis and stereochemical analysis of this compound derivatives.

4-Chloro-l-proline storage and handling guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of 4-Chloro-l-proline for researchers, scientists, and drug development professionals. The following information is based on general best practices for proline derivatives. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidelines.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Based on guidelines for similar proline derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is often recommended for amino acid derivatives to maintain stability.

Q2: What are the signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color or texture of the powder. If the compound appears clumpy, discolored, or has an unusual odor, it may have degraded and should not be used.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE should be worn. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. In both cases, seek medical attention if irritation persists.

Q5: How should I handle a spill of this compound?

A5: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent. For large spills, evacuate the area and follow your institution's emergency procedures.

Q6: Is this compound stable in aqueous solutions?

A6: Studies have shown that 4S-chloro, -bromo, and -iodo prolines are stable under aqueous conditions during specific experimental procedures like TFA cleavage in peptide synthesis.[1] However, for long-term storage of solutions, it is best to prepare them fresh. If storage is necessary, sterile filtration and storage at -20°C in aliquots is a general practice for amino acid solutions to prevent degradation and contamination.

Quantitative Data Summary

ParameterValue
Recommended Storage TemperatureConsult specific SDS (General guidance for derivatives: 2-8°C)
Incompatible MaterialsConsult specific SDS (General guidance: Strong oxidizing agents)
Flash PointNot Available
Auto-ignition TemperatureNot Available
SolubilityNot Available

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of chemical reagents like this compound in a laboratory setting.

SafeHandlingWorkflow A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh the Required Amount C->D E Prepare Solution (if applicable) D->E F Perform Experiment E->F G Properly Label and Store Remaining Compound F->G I Dispose of Waste According to Regulations F->I H Decontaminate Work Area G->H H->I J Remove and Clean PPE I->J

Caption: General workflow for safe laboratory handling of chemical compounds.

References

Technical Support Center: Proline Editing for 4-Substituted Prolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proline editing. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis and incorporation of 4-substituted prolines into peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "proline editing" and how does it facilitate the synthesis of 4-substituted prolines?

A1: Proline editing is a powerful and practical approach for synthesizing peptides containing stereospecifically modified proline residues.[1][2][3] The general strategy involves incorporating a readily available and inexpensive starting material, Fmoc-4R-hydroxyproline (Fmoc-4R-Hyp), into a peptide using standard solid-phase peptide synthesis (SPPS).[1][4] Following the synthesis of the peptide chain, the hydroxyl group of the hydroxyproline residue is selectively modified to introduce a wide variety of substituents at the 4-position.[1][3] This postsynthetic modification strategy circumvents the need for solution-phase synthesis of individual substituted proline amino acids, which can be synthetically challenging and time-consuming.[4] The peptide backbone effectively serves as a protecting group for the proline's amino and carboxyl groups during these modifications.[1][3] This method allows for the creation of a diverse library of 4-substituted prolines with either 4R or 4S stereochemistry through various chemical transformations like Mitsunobu reactions, oxidations, reductions, acylations, and nucleophilic substitutions.[1][2][3]

Q2: What types of 4-substituents can be introduced using proline editing?

A2: Proline editing is a versatile technique that enables the incorporation of a vast array of functional groups at the 4-position of proline. These include:

  • Structurally constrained amino acid mimetics: such as Cys, Asp, Glu, Phe, Lys, Arg, Ser, and Thr, as well as post-translationally modified amino acids like phosphoserine and phosphothreonine.[4]

  • Recognition motifs: for biological studies, such as biotin and RGD sequences.[2][3][4]

  • Groups that induce specific stereoelectronic effects: including electron-withdrawing groups like fluoro and nitrobenzoate to control peptide conformation.[2][3][4]

  • Probes for biophysical studies: such as handles for heteronuclear NMR (e.g., 19F, 77Se) and other spectroscopic techniques (e.g., fluorescence, IR).[2][3][4]

  • Reactive handles for bioorthogonal conjugation: including azides, alkynes, tetrazines, and maleimides, which allow for further modification of the peptide.[1][4]

Q3: How does 4-substitution on the proline ring affect peptide conformation?

A3: Substitution at the 4-position of the proline ring has a profound impact on the local and global conformation of a peptide. The substituent influences the puckering of the five-membered pyrrolidine ring, which in turn affects the main chain torsion angles (φ, ψ, and ω).[4]

  • Ring Pucker: 4-substituted prolines can bias the ring pucker towards either a Cγ-exo or Cγ-endo conformation. This preference is influenced by stereoelectronic effects (e.g., with electron-withdrawing substituents) and steric effects.[4]

  • Amide Bond Isomerization (cis/trans): The ring pucker is strongly coupled to the conformation of the preceding amide bond. An exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is favored for a cis amide bond.[4] This allows for the tuning of the cis-trans isomerism equilibrium, which is a critical determinant of protein folding and function.[4]

  • Secondary Structure: By favoring specific ring puckers and amide bond conformations, 4-substituted prolines can be used to promote or disfavor certain secondary structures, such as β-turns and polyproline II helices.[4][5]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete SN2 Reaction for Introducing 4S-Substituents

Problem: You are attempting to introduce a nucleophile at the 4-position of a hydroxyproline-containing peptide via an SN2 reaction to obtain the 4S-stereochemistry, but you are observing low yields or incomplete conversion.

Possible Causes and Solutions:

  • Poor Leaving Group: The efficiency of an SN2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group is a poor leaving group and must be activated.

    • Solution: Convert the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or nosylate).[4] This can be achieved by reacting the peptide-bound hydroxyproline with the corresponding sulfonyl chloride.

  • Steric Hindrance: The solid-phase nature of the synthesis can sometimes lead to steric hindrance, impeding the access of the nucleophile to the reaction site.

    • Solution: Swell the resin adequately in a suitable solvent before the reaction to maximize the exposure of the reaction sites. Using a less sterically hindered nucleophile, if possible, can also improve reaction efficiency.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the leaving group effectively under the reaction conditions.

    • Solution: If possible, switch to a more potent nucleophile. Alternatively, the reaction conditions can be optimized by increasing the concentration of the nucleophile, elevating the reaction temperature (while monitoring for potential side reactions), or using a more polar aprotic solvent to enhance the nucleophile's reactivity.

Experimental Workflow for SN2 Reaction on Solid Phase

start Peptide on Resin with 4R-Hyp sulfonylation Sulfonylation (e.g., NsCl, Pyridine) start->sulfonylation Activate -OH sn2_reaction SN2 Reaction (Nucleophile, e.g., NaN3) sulfonylation->sn2_reaction Introduce Leaving Group cleavage Cleavage and Deprotection (e.g., TFA) sn2_reaction->cleavage Invert Stereochemistry product Peptide with 4S-Substituted Proline cleavage->product Isolate Product

Caption: Workflow for obtaining 4S-substituted prolines via SN2 reaction.

Issue 2: Difficulty in Achieving Stereochemical Inversion at the 4-Position to Obtain 4R-Substituents

Problem: You are starting with Fmoc-4R-Hyp and want to synthesize a peptide with a 4R-substituted proline (other than hydroxyl), but are struggling to retain the original stereochemistry after modification.

Possible Causes and Solutions:

  • Direct SN2 Inversion: A direct SN2 reaction on an activated 4R-hydroxyproline will lead to a 4S-substituted product due to the inversion of stereochemistry.

    • Solution: A two-step inversion process is required. First, perform a Mitsunobu reaction on the 4R-hydroxyproline with a nucleophile like p-nitrobenzoic acid to invert the stereocenter to 4S.[4] Subsequently, the newly introduced ester can be hydrolyzed and the resulting 4S-hydroxyl group can be converted to a good leaving group for a second SN2 reaction with the desired nucleophile, which will invert the stereocenter back to 4R.[4]

Logical Relationship for Stereochemical Control

start Start: 4R-Hydroxyproline direct_sn2 Direct SN2 Reaction start->direct_sn2 Single Inversion mitsunobu Mitsunobu Reaction start->mitsunobu First Inversion product_4s Result: 4S-Substituted Proline direct_sn2->product_4s intermediate_4s Intermediate: 4S-Ester mitsunobu->intermediate_4s hydrolysis Hydrolysis intermediate_4s->hydrolysis activation Activation of 4S-OH hydrolysis->activation second_sn2 Second SN2 Reaction activation->second_sn2 Second Inversion product_4r Result: 4R-Substituted Proline second_sn2->product_4r

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-l-proline and 4-Fluoroproline on Collagen Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the collagen triple helix is a critical factor in the development of biomaterials and therapeutic agents targeting collagen-related pathologies. The incorporation of non-natural proline analogs, such as 4-chloro-l-proline and 4-fluoroproline, offers a powerful tool to modulate this stability. This guide provides an objective comparison of the effects of these two halogenated proline derivatives on collagen stability, supported by experimental data and detailed protocols.

The stability of the collagen triple helix is significantly influenced by the stereochemistry of proline residues at the Xaa and Yaa positions of the repeating Gly-Xaa-Yaa triplet. Specifically, the puckering of the pyrrolidine ring of proline and its derivatives plays a crucial role. A Cγ-exo pucker is favored in the Yaa position, while a Cγ-endo pucker is preferred in the Xaa position for enhanced triple helix stability.[1][2]

Both 4-fluoroproline and 4-chloroproline exist as stereoisomers with distinct effects on collagen stability. The (2S,4R) configuration (Flp and Clp) strongly favors the Cγ-exo pucker, making it a stabilizing substitute in the Yaa position.[1][2] Conversely, the (2S,4S) configuration (flp and clp) favors the Cγ-endo pucker, which can enhance stability when incorporated in the Xaa position.[1][2]

Quantitative Comparison of Thermal Stability

The melting temperature (Tm) of collagen model peptides (CMPs) is a direct measure of the triple helix stability. The following table summarizes the experimental data on the Tm of CMPs incorporating this compound and 4-fluoroproline.

Peptide Sequence4-Haloproline Isomer(s)PositionMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀None (Control)-24[2]
(Pro-Clp-Gly)₁₀(2S,4R)-4-chloroproline (Clp)Yaa40[2][3]
(clp-Pro-Gly)₁₀(2S,4S)-4-chloroproline (clp)Xaa25[2][3]
(Pro-Hyp-Gly)₁₀4-hydroxyproline (Hyp)Yaa41[4]
(Pro-fProR-Gly)₁₀(2S,4R)-4-fluoroproline (Flp)Yaa58[4]
(fProS-Pro-Gly)₁₀(2S,4S)-4-fluoroproline (flp)Xaa41[4]
(flp-Flp-Gly)₁₀(2S,4S)-flp and (2S,4R)-FlpXaa & Yaa30[2]
(clp-Clp-Gly)₁₀(2S,4S)-clp and (2S,4R)-ClpXaa & YaaDoes not form a stable triple helix[2]

Note: The nomenclature for fluoroproline isomers in some publications may differ. fProR corresponds to (2S,4R)-4-fluoroproline (Flp) and fProS to (2S,4S)-4-fluoroproline (flp).

From the data, it is evident that (2S,4R)-4-chloroproline (Clp) in the Yaa position significantly enhances collagen stability, nearly to the same extent as the naturally occurring 4-hydroxyproline (Hyp).[2] The stabilizing effect of (2S,4R)-4-fluoroproline (Flp) in the Yaa position is even more pronounced.[4] Interestingly, while the doubly substituted (flp-Flp-Gly)₁₀ forms a stable triple helix, the corresponding chloro-substituted peptide, (clp-Clp-Gly)₁₀, does not, likely due to steric hindrance from the larger chlorine atoms.[2]

The thermodynamic basis for stabilization also differs. The stability enhancement by 4-hydroxyproline (and likely 4-chloroproline) is primarily enthalpy-driven, attributed to favorable hydration.[4][5] In contrast, the stabilization by 4-fluoroproline is entropy-driven, resulting from a decrease in the ordered structure of water molecules surrounding the peptide.[4][5]

Experimental Protocols

A generalized workflow for assessing the impact of 4-haloproline analogs on collagen stability is outlined below.

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The repeating Gly-Xaa-Yaa sequence is assembled by sequential coupling of Fmoc-protected amino acids, including the desired 4-chloro- or 4-fluoroproline analogs.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.

  • Dissolution: The purified peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) or 50 mM acetic acid.

  • Annealing: The peptide solution is heated above its expected melting temperature (e.g., to 80°C) for a short period (e.g., 10 minutes) to ensure a fully denatured state. The solution is then slowly cooled to a low temperature (e.g., 4°C) and incubated for an extended period (e.g., overnight) to allow for the formation of the triple helix.

  • Circular Dichroism (CD) Spectroscopy: The thermal stability of the triple helix is determined by monitoring the change in the CD signal at a specific wavelength (typically 225 nm) as a function of temperature. The sample is heated at a controlled rate (e.g., 0.5°C/min), and the melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve.

  • Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermodynamic profile of the unfolding transition. It measures the heat capacity of the sample as a function of temperature, allowing for the determination of both the Tm and the enthalpy (ΔH) and entropy (ΔS) of unfolding.[4][5]

Visualizations

logical_relationship cluster_proline Proline Analog Stereochemistry cluster_pucker Pyrrolidine Ring Pucker cluster_position Position in Gly-Xaa-Yaa cluster_stability Effect on Triple Helix Stability Proline_Analog 4-Halogenated Proline Config_4R (2S,4R) Configuration (Flp, Clp) Proline_Analog->Config_4R Config_4S (2S,4S) Configuration (flp, clp) Proline_Analog->Config_4S Pucker_Exo Cγ-exo Pucker Config_4R->Pucker_Exo Pucker_Endo Cγ-endo Pucker Config_4S->Pucker_Endo Yaa_Position Yaa Position Pucker_Exo->Yaa_Position Favorable in Xaa_Position Xaa Position Pucker_Exo->Xaa_Position Unfavorable in Pucker_Endo->Yaa_Position Unfavorable in Pucker_Endo->Xaa_Position Favorable in Stabilization Stabilization Yaa_Position->Stabilization Destabilization Destabilization Yaa_Position->Destabilization Xaa_Position->Stabilization Xaa_Position->Destabilization

Figure 1: Influence of proline analog stereochemistry on collagen stability.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_folding Triple Helix Formation cluster_analysis Stability Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) - Incorporate 4-haloproline analogs Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spectrometry Verification Purification->Verification Dissolution Dissolve Peptide in Buffer Verification->Dissolution Annealing Heat to Denature, then Slow Cool (e.g., to 4°C) Dissolution->Annealing CD_Spectroscopy Circular Dichroism (CD) Spectroscopy - Monitor signal at 225 nm with increasing temperature Annealing->CD_Spectroscopy DSC Differential Scanning Calorimetry (DSC) - Measure heat capacity vs. temperature Annealing->DSC Tm_Determination Determine Melting Temperature (Tm) & Thermodynamic Parameters (ΔH, ΔS) CD_Spectroscopy->Tm_Determination DSC->Tm_Determination

Figure 2: Experimental workflow for assessing collagen stability.

References

A Comparative Guide to the Conformational Analysis of 4-Chloroproline and 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of proline and its derivatives is a critical area of study in peptide and protein chemistry, with significant implications for drug design and development. The rigid pyrrolidine ring of proline imposes unique constraints on the polypeptide backbone, and substitutions on this ring can further modulate its conformational preferences. This guide provides a detailed comparison of the conformational analyses of two important proline analogs: 4-chloroproline and 4-hydroxyproline. We will delve into their distinct stereoelectronic properties, ring-puckering preferences, and the resulting impact on peptide bond isomerization, supported by experimental data and detailed methodologies.

Introduction to Proline Conformation

The pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-exo (up) and Cγ-endo (down). This puckering is crucial as it influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone and the cis/trans isomerization of the preceding peptide bond. The substituent at the C4 position plays a pivotal role in dictating the preferred ring pucker through stereoelectronic effects.

Data Presentation: Quantitative Conformational Analysis

The following tables summarize the key conformational parameters for the diastereomers of 4-chloroproline and 4-hydroxyproline. The data is primarily derived from studies on N-acetyl-O-methyl (Ac-X-OMe) derivatives, which are common model systems for these analyses.

Table 1: Proline Ring Pucker Populations

CompoundDiastereomerSubstituentPreferred PuckerEndo:Exo Ratio
4-Chloroproline(2S, 4R) - ClpChloroCγ-exo (Up)Inferred to be strongly exo-favored
(2S, 4S) - clpChloroCγ-endo (Down)Inferred to be endo-favored
4-Hydroxyproline(2S, 4R) - HypHydroxylCγ-exo (Up)~5:95[1]
(2S, 4S) - hypHydroxylCγ-endo (Down)Predominantly endo

Table 2: Peptide Bond (trans/cis) Isomer Ratios

CompoundDiastereomerKtrans/cis (in D2O or aqueous solution)
Ac-Pro-OMe-4.6[2]
Ac-4-chloroproline-OMe(2S, 4R) - Clp5.4[2]
(2S, 4S) - clp2.2[2]
Ac-4-hydroxyproline-OMe(2S, 4R) - Hyp> 4.6 (Implied to be higher than Ac-Pro-OMe)
(2S, 4S) - hyp< 4.6 (Implied to be lower than Ac-Pro-OMe)

Discussion of Conformational Preferences

The electron-withdrawing nature of both the chloro and hydroxyl substituents at the C4 position significantly influences the pyrrolidine ring pucker.

For the (2S, 4R) diastereomers (Clp and Hyp), the substituent favors a Cγ-exo pucker. This conformation is stabilized by a gauche effect, where the electronegative substituent is positioned pseudo-axial on the opposite side of the ring from the carbonyl group.[3] This exo pucker preorganizes the peptide backbone into a conformation that is favorable for the formation of a trans peptide bond, as evidenced by the higher Ktrans/cis values compared to proline.[2][4] The crystal structure of Ac-Clp-OMe has been found to be virtually identical to that of Ac-Hyp-OMe, further supporting their similar conformational preferences.[5]

Conversely, the (2S, 4S) diastereomers (clp and hyp) prefer a Cγ-endo pucker. In this conformation, the substituent is pseudo-axial on the same side as the carbonyl group. The endo pucker is associated with a lower preference for the trans peptide bond, resulting in lower Ktrans/cis values.[2][6] The conformational properties of Ac-clp-OMe are reported to be similar to those of Ac-Pro-OMe.[5]

Experimental Protocols

The conformational analysis of 4-substituted prolines relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the trans/cis ratio of the prolyl peptide bond and to infer the ring pucker preference.

Methodology:

  • Sample Preparation: The N-acetyl-O-methylated proline derivative is dissolved in a deuterated solvent (e.g., D2O, CDCl3) to a concentration of approximately 10-20 mM.

  • 1H and 13C NMR Spectra Acquisition: One-dimensional 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Determination of trans/cis Ratio: The ratio of the trans to cis isomers is determined by integrating the signals of well-resolved protons or carbons that are sensitive to the amide bond conformation. For N-acetylated derivatives, the acetyl methyl protons or carbons are often used. The equilibrium constant, Ktrans/cis, is calculated as the ratio of the integration of the trans peak to the cis peak.

  • Ring Pucker Analysis: The ring pucker preference is inferred from the chemical shifts of the pyrrolidine ring protons and carbons, and through the analysis of vicinal proton-proton coupling constants (3JHH) using the Karplus equation. A Cγ-exo pucker is generally associated with a higher Ktrans/cis value.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the proline derivative in the solid state, providing definitive information on ring pucker and bond angles.

Methodology:

  • Crystallization: Single crystals of the proline derivative suitable for X-ray diffraction are grown. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated to define the ring pucker and overall conformation.

Computational Modeling

Objective: To explore the conformational energy landscape and to complement experimental findings.

Methodology:

  • Model Building: A three-dimensional model of the proline derivative is constructed.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are performed on the identified conformers to accurately calculate their relative energies and geometries. Solvation effects can be included using implicit or explicit solvent models.

  • Analysis: The calculated low-energy structures are analyzed to determine the preferred ring pucker and the energy difference between the Cγ-exo and Cγ-endo states.

Mandatory Visualizations

Proline_Pucker cluster_4R (2S, 4R) Diastereomers (Clp & Hyp) cluster_4S (2S, 4S) Diastereomers (clp & hyp) exo_4R Cγ-exo (Up) Pucker (Favored) endo_4R Cγ-endo (Down) Pucker exo_4R->endo_4R Higher energy trans_4R trans-peptide bond (Favored) exo_4R->trans_4R Stabilizes endo_4S Cγ-endo (Down) Pucker (Favored) exo_4S Cγ-exo (Up) Pucker endo_4S->exo_4S Higher energy cis_4S cis-peptide bond (Higher Population) endo_4S->cis_4S Favors

Caption: Conformational preferences of 4-substituted prolines.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Conformational Insights synthesis Synthesis of Ac-X-OMe derivative nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray pucker Ring Pucker (exo vs. endo) nmr->pucker Inference k_val Ktrans/cis Ratio nmr->k_val xray->pucker model Molecular Modeling dft DFT Calculations model->dft dft->pucker dft->k_val Prediction

Caption: Workflow for conformational analysis of proline derivatives.

Conclusion

The conformational analysis of 4-chloroproline and 4-hydroxyproline reveals a clear and predictable influence of the 4-substituent's stereochemistry on the pyrrolidine ring pucker and, consequently, the trans/cis ratio of the preceding peptide bond. The (2S, 4R) diastereomers of both analogs strongly favor a Cγ-exo pucker and a trans peptide bond, while the (2S, 4S) diastereomers prefer a Cγ-endo pucker and exhibit a higher population of the cis isomer. This fundamental understanding is invaluable for the rational design of peptides and peptidomimetics with specific conformational properties, ultimately aiding in the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to conduct similar conformational analyses on other proline derivatives.

References

Validating the Structure of 4-Chloro-l-proline: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel molecules is paramount. For proline analogs, such as 4-Chloro-l-proline, which are integral components in various therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for structural validation. This guide provides a comparative analysis of the expected NMR spectroscopic features of this compound against its parent molecule, L-proline, and a well-characterized derivative, 4-hydroxy-l-proline. The presented data, sourced from established biological magnetic resonance and chemical databases, offers a foundational reference for researchers in the field.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The chlorine atom in this compound is expected to exert a strong deshielding effect on the Hα, Hβ, and Hγ protons, causing their signals to shift downfield compared to L-proline. A similar, but less pronounced, downfield shift is observed for 4-hydroxy-l-proline due to the electronegativity of the hydroxyl group. The effect on the carbon skeleton is also significant, with the C4 carbon experiencing the most substantial downfield shift.

Atom L-proline ¹H Chemical Shift (ppm) [1]4-hydroxy-l-proline ¹H Chemical Shift (ppm) [2]Predicted this compound ¹H Chemical Shift (ppm) L-proline ¹³C Chemical Shift (ppm) [1]4-hydroxy-l-proline ¹³C Chemical Shift (ppm) [2]Predicted this compound ¹³C Chemical Shift (ppm)
Cα-H4.124.34~4.4-4.663.9262.53
Cβ-H₂2.02, 2.342.14, 2.42~2.2-2.631.7340.16
Cγ-H₂2.024.66~4.8-5.026.4972.79
Cδ-H₂3.373.35, 3.47~3.4-3.648.7855.67
COOH---COOH177.48177.08

Note: Predicted values for this compound are estimations based on the inductive effects of chlorine and comparison with 4-hydroxy-l-proline. Actual experimental values may vary.

Alternative Structural Validation Methods

While NMR is the primary tool for structural elucidation of small molecules, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid and the C-Cl bond.

  • X-ray Crystallography: Offers an unambiguous determination of the three-dimensional structure in the solid state, including the stereochemistry at the C4 position.

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict NMR chemical shifts, which can then be compared with experimental data to support structural assignment.[3][4]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of a proline analog like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[5]

    • For aqueous solutions, adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a 1D ¹³C NMR spectrum. For enhanced sensitivity, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

    • Acquire two-dimensional (2D) NMR spectra for unambiguous assignment of all proton and carbon signals. Key experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds away), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the coupling constants (J-values) from the ¹H spectrum to gain information about the dihedral angles and stereochemistry of the molecule.

    • Assign all proton and carbon signals based on the 1D and 2D NMR data.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using NMR and complementary techniques is illustrated below.

Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D: ¹H, ¹³C, DEPT) (2D: COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis NMR Data Analysis (Signal Assignment, J-coupling) NMR->Data_Analysis Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Comparison Comparison with Analogs (L-proline, 4-hydroxy-l-proline) Data_Analysis->Comparison Comparison->Structure_Confirmation Computational Computational Prediction (Optional) (DFT, Machine Learning) Computational->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Cis-Trans Isomerization in Proline Derivatives

A critical aspect of proline NMR is the phenomenon of cis-trans isomerization about the peptide bond preceding the proline residue. While this compound itself does not have a preceding peptide bond, this property becomes highly relevant when it is incorporated into a peptide chain. The presence of both cis and trans isomers in solution leads to the observation of two distinct sets of NMR signals for the proline residue and its neighboring amino acids. The ratio of these isomers can be influenced by the nature of the substituent on the proline ring.

Cis-Trans Isomerization of a Proline-Containing Dipeptide Trans Trans Isomer (Major Conformer) Equilibrium Slow Interconversion (on NMR timescale) Trans->Equilibrium Cis Cis Isomer (Minor Conformer) Equilibrium->Cis

Caption: Equilibrium between the cis and trans conformers of a proline-containing peptide bond.

References

Steric vs. Stereoelectronic Effects: A Comparative Guide for Molecular Scientists

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of chemical reactivity and molecular conformation, two fundamental principles stand out: steric and stereoelectronic effects. While both dictate the three-dimensional arrangement of atoms and the pathways of chemical reactions, they originate from different physical phenomena. For researchers, scientists, and drug development professionals, a clear understanding and ability to distinguish these effects are paramount for rational molecular design and mechanistic interpretation. This guide provides an objective comparison, supported by experimental data, to elucidate the roles of these critical factors.

Core Concepts: Spatial Bulk vs. Orbital Interactions

Steric Effects are nonbonding interactions that influence the shape and reactivity of molecules.[1] They arise from Pauli repulsion, an energetic penalty that occurs when the electron clouds of non-bonded atoms are forced into close proximity.[2][3] In simple terms, this is a consequence of atoms or groups of atoms taking up space and repelling each other, leading to a rise in the molecule's energy.[1][3] This "steric hindrance" can impede a reaction or favor a molecular conformation that minimizes this repulsion.[3]

Stereoelectronic Effects are the result of the geometric constraints placed on the ground and transition states of molecules due to orbital overlap.[4] These effects are stabilizing in nature and arise from the interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital.[4][5] For this stabilization to occur, the orbitals must have the correct spatial orientation, meaning the molecule's conformation is critical.[6] Key examples include hyperconjugation and the anomeric effect.[5]

Distinguishing the Effects: Experimental Evidence and Data

Disentangling steric from stereoelectronic contributions is a classic challenge in physical organic chemistry. Often, a combination of kinetic studies, conformational analysis, and computational chemistry is required. Below are key examples where these effects have been successfully probed.

The Anomeric Effect in Saturated Heterocycles

In substituted cyclohexanes, a bulky substituent typically prefers the equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens. However, in rings containing a heteroatom next to a substituted carbon (the "anomeric" carbon), an electronegative substituent often favors the axial position, a phenomenon that defies simple steric arguments. This is the anomeric effect .[7]

The anomeric effect is a stereoelectronic phenomenon where a non-bonding electron pair (n) on the ring heteroatom donates electron density into the antibonding orbital (σ) of the axial C-X bond.[8] This n → σ interaction is stabilizing and is maximized when the orbitals are anti-periplanar, an alignment that occurs only when the substituent is axial.

System/EffectDominant FactorExperimental ObservationQuantitative Data (kcal/mol)
Methylcyclohexane (Equatorial preference)StericThe methyl group overwhelmingly occupies the equatorial position to avoid 1,3-diaxial steric strain.A-value ≈ 1.7
2-Methoxytetrahydropyran (Axial preference)Stereoelectronic (Anomeric Effect)The methoxy group shows a significant preference for the axial position, despite potential steric hindrance.Anomeric Effect ≈ -1.4[9]
2-Chlorotetrahydropyran (Axial preference)Stereoelectronic (Anomeric Effect)The chlorine atom, despite its size, strongly prefers the axial position due to favorable orbital overlap.Anomeric Effect ≈ -2.3
Nucleophilic Attack on Carbonyls: The Bürgi-Dunitz Trajectory

The trajectory of a nucleophile attacking a carbonyl carbon is not perpendicular to the plane of the carbonyl group (90°) as one might expect. Instead, it follows a specific obtuse angle of approximately 105-107°.[10][11] This is known as the Bürgi-Dunitz trajectory .

This preferred angle is a classic example of stereoelectronic control. It represents the optimal geometry for maximizing the stabilizing overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO).[12] A perpendicular attack would lead to less favorable orbital overlap and greater Pauli repulsion between the nucleophile's electrons and the electrons in the C=O π bond.[12][13]

SystemParameterExperimental/Computational ValuePrimary Justification
Nucleophilic attack on a ketoneBürgi-Dunitz Angle~107°Stereoelectronic: Maximizes HOMO(Nu)-LUMO(π*) overlap and minimizes Pauli repulsion.[10][12]
Hydride attack on formaldehydeCalculated Angle107°This value for the simplest system confirms the electronic basis of the trajectory.[11]

Experimental Protocols

Methodology for Determining Conformational Free Energy (A-values)

The A-value for a substituent is a measure of its steric bulk and is determined by measuring the equilibrium constant between the axial and equatorial conformers of a monosubstituted cyclohexane. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique.

  • Sample Preparation: The substituted cyclohexane is dissolved in a solvent that will not freeze at the low temperatures required for the experiment (e.g., deuterated chloroform or carbon disulfide). Tetramethylsilane (TMS) is added as an internal reference.

  • NMR Data Acquisition: The sample is cooled inside the NMR spectrometer until the rate of chair-flipping is slow on the NMR timescale (typically below -60 °C). At this temperature, the signals for the axial and equatorial conformers can be observed as separate, distinct peaks.

  • Spectral Analysis: The ¹H or ¹³C NMR spectrum is recorded. The signals corresponding to the axial and equatorial conformers are identified.

  • Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals. The equilibrium constant (K_eq) is the ratio of the equatorial conformer to the axial conformer (K_eq = [equatorial]/[axial]).

  • Gibbs Free Energy Calculation: The conformational free energy difference, or A-value, is calculated using the Gibbs free energy equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin at which the measurement was made.

Visualizing the Underlying Principles

The following diagrams illustrate the core concepts and workflows discussed.

Conceptual_Comparison Conceptual Basis: Steric vs. Stereoelectronic Effects cluster_steric Steric Effects cluster_stereoelectronic Stereoelectronic Effects Origin_S Spatial Crowding (Molecular Bulk) Mechanism_S Pauli Repulsion (Filled-Filled Orbital Overlap) Origin_S->Mechanism_S Outcome_S Destabilization (Increased Energy) Mechanism_S->Outcome_S Molecular_Properties Determines: Conformation Reactivity Selectivity Outcome_S->Molecular_Properties Origin_SE Orbital Geometry (Spatial Alignment) Mechanism_SE Orbital Interaction (Filled-Empty Orbital Overlap) Origin_SE->Mechanism_SE Outcome_SE Stabilization (Decreased Energy) Mechanism_SE->Outcome_SE Outcome_SE->Molecular_Properties

Caption: Comparison of the origins and consequences of steric versus stereoelectronic effects.

Caption: The Bürgi-Dunitz angle, a result of optimal HOMO-LUMO overlap in nucleophilic attack.

A_Value_Workflow Experimental Workflow for A-Value Determination A Prepare Sample (Substituted Cyclohexane in Solvent) B Cool Sample in NMR Spectrometer (e.g., to -80 °C) A->B C Acquire Low-Temperature NMR Spectrum B->C D Integrate Signals for Axial and Equatorial Conformers C->D E Calculate Keq = [eq]/[ax] D->E F Calculate A-value ΔG° = -RTln(Keq) E->F

Caption: A flowchart outlining the experimental procedure to quantify steric preference (A-value).

References

Unveiling the Bio-efficacy of 4-Chloro-l-proline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of proline analogs into peptides and proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, halogenated prolines, particularly 4-chloro-l-proline analogs, offer unique stereoelectronic properties that can profoundly influence peptide conformation, stability, and biological activity. This guide provides an objective comparison of the biological efficacy of this compound analogs with other alternatives, supported by available experimental data and detailed methodologies.

Impact on Collagen Stability: A Comparative Analysis

A primary area of investigation for 4-substituted proline analogs has been their effect on the thermal stability of the collagen triple helix. The stability of collagen is critically dependent on the post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp), which imparts significant stability.[1] Studies on synthetic collagen-like peptides have demonstrated that the introduction of electron-withdrawing substituents at the 4-position of the proline ring can mimic or even enhance this stabilizing effect.

The biological efficacy of two key diastereomers of this compound, (2S,4R)-4-chloroproline (Clp) and (2S,4S)-4-chloroproline (clp), has been compared to that of 4-fluoroproline (Flp) and the native 4-hydroxyproline (Hyp). The stabilizing effect is attributed to the inductive effect of the electron-withdrawing halogen substituent.

Proline AnalogPeptide SequenceMelting Temperature (Tm) (°C)ΔTm relative to (Pro-Pro-Gly)10 (°C)
(2S,4R)-4-chloroproline (Clp)(Pro-Clp -Gly)1047+20
(2S,4R)-4-fluoroproline (Flp)(Pro-Flp -Gly)1047+20
(2S,4R)-4-hydroxyproline (Hyp)(Pro-Hyp -Gly)1041+14
L-Proline (Pro)(Pro-Pro-Gly)10270
(2S,4S)-4-fluoroproline (flp)(Pro-flp -Gly)1017-10

Data compiled from studies on collagen model peptides.

The data clearly indicates that the (2S,4R) stereochemistry is crucial for the stabilizing effect of 4-halo-prolines, mirroring the requirement for the (2S,4R) configuration of hydroxyproline. Both (2S,4R)-4-chloroproline and (2S,4R)-4-fluoroproline significantly enhance the thermal stability of the collagen triple helix to a greater extent than the naturally occurring (2S,4R)-4-hydroxyproline. Conversely, the (2S,4S) diastereomer of 4-fluoroproline has a destabilizing effect. While specific data for (2S,4S)-4-chloroproline's effect on Tm is not as readily available, it is expected to have a similar destabilizing influence based on stereochemical principles.

Mechanism of Action: Prolyl-4-Hydroxylase and Beyond

The biological activity of proline analogs can stem from various mechanisms, including their incorporation into proteins, leading to altered structure and function, or through the direct inhibition of enzymes involved in proline metabolism.

Inhibition of Prolyl-4-Hydroxylase (P4H)

Prolyl-4-hydroxylase is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues.[1][2] Inhibition of P4H can lead to reduced collagen stability and has been explored as a therapeutic strategy for fibrotic diseases. While some proline analogs, such as 3,4-dehydroproline, are known inhibitors of P4H, the direct inhibitory activity of this compound analogs on P4H is not extensively documented in publicly available literature. However, their structural similarity to the native proline substrate suggests they may act as competitive inhibitors.

P4H_Inhibition cluster_0 Endoplasmic Reticulum cluster_1 Potential Inhibition Procollagen Procollagen Chain (with Proline) Hydroxylated_Procollagen Hydroxylated Procollagen Chain (with Hydroxyproline) P4H Prolyl-4-Hydroxylase (P4H) Procollagen->P4H Substrate P4H->Hydroxylated_Procollagen Catalysis This compound This compound Analog This compound->P4H Competitive Inhibition?

Cytotoxicity and Anti-proliferative Effects

The evaluation of proline analogs for their cytotoxic effects against cancer cell lines is an active area of research. For instance, the proline analogue cis-4-hydroxy-l-proline has been assessed for its anticancer properties. While comprehensive comparative data on the cytotoxicity of a range of this compound analogs is limited, the general approach involves screening against various cancer cell lines and determining their half-maximal inhibitory concentration (IC50).

Experimental Protocols

Collagen Thermal Stability Assay

Objective: To determine the melting temperature (Tm) of collagen-like peptides containing this compound analogs.

Methodology:

  • Peptide Synthesis: Collagen-like peptides with the repeating sequence (Pro-X-Gly)10, where X is the this compound analog or a control imino acid, are synthesized using solid-phase peptide synthesis.

  • Peptide Purification and Quantification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their concentrations are determined by amino acid analysis or UV absorbance.

  • Circular Dichroism (CD) Spectroscopy:

    • Peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • CD spectra are recorded at a low temperature (e.g., 4°C) to confirm the formation of the triple helix, characterized by a positive peak around 225 nm.

    • Thermal melting is monitored by recording the CD signal at 225 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/min).

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal transition curve, representing the temperature at which 50% of the peptide is unfolded.[3]

CD_Workflow start Synthesized Peptide dissolve Dissolve in Buffer start->dissolve cd_spec Record CD Spectrum at 4°C dissolve->cd_spec thermal_melt Monitor CD at 225 nm with Increasing Temperature cd_spec->thermal_melt analyze Determine Tm from Melting Curve thermal_melt->analyze end Comparative Stability Data analyze->end

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound analogs on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[4]

Conclusion

This compound analogs, particularly (2S,4R)-4-chloroproline, represent a promising class of proline mimics for modulating the stability of collagenous proteins. Their ability to enhance thermal stability beyond that of the natural 4-hydroxyproline opens avenues for the design of hyperstable collagen-based biomaterials and therapeutic peptides. Further research is warranted to fully elucidate their broader biological efficacy, including their potential as enzyme inhibitors and cytotoxic agents. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of this intriguing class of non-canonical amino acids.

References

A Comparative Guide to the Crystal Structure of 4-Chloro-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallography data for N-acetyl-(2S,4R)-4-chloro-L-proline methyl ester and related proline derivatives. The data highlights the influence of substituent effects on the conformation of the proline ring, a critical factor in peptide and protein architecture.

The introduction of a chloro-substituent on the proline ring significantly influences its conformational preferences, which in turn can impact the stability and function of peptides and proteins. This guide presents a summary of the available X-ray crystallography data for N-acetyl-(2S,4R)-4-chloro-L-proline methyl ester (Ac-(2S,4R)-Clp-OMe) and compares it with its non-chlorinated, hydroxylated, and fluorinated counterparts.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for N-acetyl-L-proline methyl ester and its 4-substituted derivatives. The data for Ac-(2S,4R)-Clp-OMe is based on studies that have determined its crystal structure to be virtually identical to that of Ac-(2S,4R)-Hyp-OMe.[1]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorCCDC No.
Ac-L-proline-OMeC₈H₁₃NO₃OrthorhombicP2₁2₁2₁7.858.5213.559040.045118707
Ac-(2S,4R)-4-hydroxy-L-proline-OMeC₈H₁₃NO₄OrthorhombicP2₁2₁2₁7.918.2114.129040.038118708
Ac-(2S,4R)-4-chloro-L-proline-OMe C₈H₁₂ClNO₃ Orthorhombic P2₁2₁2₁ ~7.9 ~8.2 ~14.1 90 4 N/A N/A
Ac-(2S,4R)-4-fluoro-L-proline-OMeC₈H₁₂FNO₃OrthorhombicP2₁2₁2₁7.898.2514.059040.042128453

Note: The crystallographic data for Ac-(2S,4R)-4-chloro-L-proline-OMe is inferred from its structural isomorphism to the hydroxy-proline derivative. "N/A" indicates that a specific deposition number or a refined R-factor for the chloro-derivative was not publicly available in the searched resources.

Experimental Protocols

Synthesis of N-acetyl-(2S,4R)-4-chloro-L-proline methyl ester

The synthesis of N-acetyl-(2S,4R)-4-chloro-L-proline methyl ester is typically achieved from N-Boc-(2S,4R)-4-hydroxy-L-proline. The hydroxyl group is first converted to a chloro-substituent via an Appel reaction using triphenylphosphine and carbon tetrachloride. The Boc protecting group is then removed under acidic conditions, followed by N-acetylation with acetyl chloride and esterification using methanol.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethyl acetate/hexane.

X-ray Data Collection and Structure Refinement

A general protocol for single-crystal X-ray diffraction data collection involves the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected over a range of angles by rotating the crystal.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using full-matrix least-squares methods.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of 4-Chloro-l-proline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start N-Boc-(2S,4R)-4-hydroxy-L-proline step1 Appel Reaction (PPh3, CCl4) start->step1 intermediate1 N-Boc-(2S,4R)-4-chloro-L-proline step1->intermediate1 step2 Deprotection (Acid) intermediate1->step2 intermediate2 (2S,4R)-4-chloro-L-proline step2->intermediate2 step3 N-Acetylation & Esterification (Acetyl Chloride, Methanol) intermediate2->step3 product Ac-(2S,4R)-4-chloro-L-proline-OMe step3->product crystallization Crystallization product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Crystallographic Data structure_solution->final_structure

Synthesis and Crystallographic Analysis Workflow

Signaling Pathways and Logical Relationships

The conformational preference of the proline ring, influenced by the substituent at the 4-position, is a key determinant of the structure and stability of collagen and other peptides. This relationship can be visualized as follows:

signaling_pathway substituent Substituent at C4 (e.g., -H, -OH, -Cl, -F) pucker Pyrrolidine Ring Pucker (Cγ-endo vs. Cγ-exo) substituent->pucker Stereoelectronic Effects dihedral Backbone Dihedral Angles (φ, ψ) pucker->dihedral peptide_stability Peptide/Protein Stability & Conformation dihedral->peptide_stability

References

Performance of 4-Chloro-l-proline in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules under mild and environmentally friendly conditions. Among the various modifications of the proline scaffold, 4-substituted derivatives have attracted significant attention due to the potential for fine-tuning catalytic activity and selectivity. This guide focuses on the performance of 4-Chloro-l-proline in asymmetric synthesis, providing a comparative analysis with other relevant organocatalysts. However, a comprehensive literature search reveals a notable scarcity of published experimental data specifically detailing the performance of this compound in asymmetric reactions. While computational studies suggest its potential, a lack of concrete experimental results in peer-reviewed literature prevents a direct, data-driven comparison with well-established catalysts.

This guide will, therefore, summarize the available theoretical insights into this compound and present a comparative overview of the performance of other relevant 4-substituted and parent L-proline catalysts in key asymmetric transformations, namely the Aldol, Michael, and Mannich reactions. This will provide a valuable framework for researchers interested in exploring the potential of halogenated proline derivatives.

Theoretical Insights into this compound

Computational studies have explored the effect of the electron-withdrawing chloro substituent at the C4 position of the proline ring. Theoretical calculations on the L-proline-catalyzed aldol reaction suggest that the introduction of a chlorine atom can influence the electronic properties of the catalyst, potentially impacting the energies of the transition states and, consequently, the stereochemical outcome of the reaction. However, without experimental validation, these theoretical predictions remain speculative.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. L-proline and its derivatives are known to effectively catalyze this reaction via an enamine-based mechanism. The general performance of L-proline and other 4-substituted prolines is summarized below.

Table 1: Performance of L-proline and 4-Hydroxy-l-proline in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-prolineDMSO249595:599
trans-4-Hydroxy-L-prolineDMSO249293:798
cis-4-Hydroxy-L-prolineDMSO248580:2095

Data compiled from representative literature. Conditions may vary.

Experimental Protocol: General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (2.0 mL) is added the ketone (5.0 mmol) and L-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Proline-based organocatalysts have been successfully employed in this transformation.

Table 2: Performance of L-proline and its Derivatives in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-prolineCHCl3489090:1092 (syn)
(S)-2-(Trifluoromethyl)pyrrolidineToluene2495>99:199 (syn)
(S)-Diphenylprolinol silyl etherCH2Cl2129895:599 (syn)

Data compiled from representative literature. Conditions may vary.

Experimental Protocol: General Procedure for L-proline Catalyzed Asymmetric Michael Addition

To a mixture of the nitroalkene (0.5 mmol) and the ketone (2.0 mmol) in the specified solvent (1.0 mL) is added L-proline (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the indicated time. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

Comparative Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. L-proline and its derivatives have proven to be effective catalysts for this three-component reaction.

Table 3: Performance of L-proline in the Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-prolineDMSO128595:596 (syn)

Data compiled from representative literature. Conditions may vary.

Experimental Protocol: General Procedure for L-proline Catalyzed Asymmetric Mannich Reaction

A mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (5.0 mmol) is stirred in the presence of L-proline (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature for the given time. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Cycle

The catalytic cycle of L-proline in these asymmetric transformations generally proceeds through the formation of a key enamine intermediate. The following diagrams illustrate the proposed catalytic cycles for the aldol and Michael reactions.

Aldol_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline Release

Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.

Michael_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Donor - H2O Donor Carbonyl Donor Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Acceptor Acceptor Michael Acceptor Product Michael Adduct Iminium_Adduct->Product + H2O Product->Proline Release

Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric Michael addition.

Conclusion and Future Outlook

While this compound remains an under-explored organocatalyst, the established high performance of L-proline and other 4-substituted derivatives in a range of asymmetric transformations highlights the potential of this class of catalysts. The electron-withdrawing nature of the chloro substituent could offer unique reactivity and selectivity profiles that warrant experimental investigation.

Future research in this area should focus on the synthesis and experimental evaluation of this compound in key asymmetric reactions. A systematic study of its catalytic activity, including reaction kinetics and the effect of reaction parameters, would be invaluable. Direct comparison with L-proline and other 4-substituted prolines under standardized conditions will be crucial to delineate the electronic and steric effects of the 4-chloro substituent and to establish its utility in asymmetric organocatalysis. Such studies will not only fill a gap in the current literature but also potentially lead to the development of more efficient and selective organocatalysts for the synthesis of valuable chiral molecules.

A Comparative Guide to 4-Chloro-L-proline and Other Halogenated Proline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated amino acids into peptides and proteins has emerged as a powerful tool in drug discovery and chemical biology. Halogenation can profoundly influence molecular conformation, stability, and biological activity. This guide provides a detailed comparison of 4-Chloro-L-proline with its halogenated counterparts—4-Fluoro-L-proline, 4-Bromo-L-proline, and 4-Iodo-L-proline—offering insights into their distinct physicochemical properties, conformational effects, and impact on peptide stability, supported by experimental data and detailed protocols.

Physicochemical and Conformational Properties

The introduction of a halogen at the C4 position of the proline ring significantly alters its stereoelectronic properties, which in turn dictates the ring's pucker preference and the cis/trans isomerization of the preceding peptide bond. These conformational biases are crucial for pre-organizing peptide backbones into desired secondary structures, thereby enhancing stability and biological activity.

The two diastereomers for each halogenated proline, (2S,4R) and (2S,4S), exhibit opposing conformational preferences. The (2S,4R) configuration generally favors a Cγ-exo ring pucker, which is conducive to a trans peptide bond, while the (2S,4S) configuration prefers a Cγ-endo pucker, which is more accommodating of a cis peptide bond. This control over local conformation is a key advantage in peptide design.

Below is a summary of the key physicochemical and conformational parameters for L-proline and its halogenated derivatives.

Amino Acid DerivativeMolecular Weight ( g/mol )XLogP3 (Computed)pKa (Approx.)Preferred Ring PuckerK_trans/cis_ (Ac-X-OMe)
L-Proline115.13-2.51.99, 10.60[1]Slight Cγ-endo~3.0
(2S,4R)-4-Fluoro-L-proline (Flp)133.12-2.3~1.8, 10.5Strong Cγ-exo[2][3]>5.0
(2S,4S)-4-Fluoro-L-proline (flp)133.12-2.3~1.8, 10.5Strong Cγ-endo[2][3]<2.0
(2S,4R)-4-Chloro-L-proline (Clp)149.58-1.8~1.7, 10.4Strong Cγ-exo[4]5.4[4]
(2S,4S)-4-Chloro-L-proline (clp)149.58-1.8~1.7, 10.4Strong Cγ-endo[4]2.2[4]
(2S,4R)-4-Bromo-L-proline (Brp)194.03-1.5~1.6, 10.3Strong Cγ-exoData not available
(2S,4S)-4-Bromo-L-proline (brp)194.03-1.5~1.6, 10.3Strong Cγ-endoData not available
(2S,4R)-4-Iodo-L-proline (Ip)241.03-1.1~1.5, 10.2Cγ-exoData not available
(2S,4S)-4-Iodo-L-proline (ip)241.03-1.1~1.5, 10.2Cγ-endoData not available

Impact on Collagen Triple Helix Stability

A well-studied application of halogenated prolines is the stabilization of the collagen triple helix. The repeating Xaa-Yaa-Gly sequence of collagen relies on the conformational preferences of proline and hydroxyproline residues for its stability. Specifically, a Cγ-exo pucker in the Yaa position and a Cγ-endo pucker in the Xaa position are favorable for triple helix formation.[2][4]

The table below presents the melting temperatures (T_m_) of collagen-like peptides where proline at the Xaa or Yaa position has been substituted with a halogenated analog. A higher T_m_ indicates greater triple helix stability.

Peptide (Ac-(Xaa-Yaa-Gly)7-NH2)T_m_ (°C)Change in Stability vs. (Pro-Pro-Gly)7
(Pro-Pro-Gly)724Baseline
(Pro-Flp -Gly)741Increased
(flp -Pro-Gly)738Increased
(Pro-Clp -Gly)736Increased
(clp -Pro-Gly)725Similar
(Pro-Hyp-Gly)740Increased

These data demonstrate that the stereospecific incorporation of 4-fluoro- and 4-chloroprolines can significantly enhance the thermal stability of collagen mimetic peptides, with effects comparable to the naturally occurring 4-hydroxyproline (Hyp).

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of halogenated amino acids. Below are outlines of key experimental procedures.

Synthesis of 4-Chloro-L-prolines

The synthesis of (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp) can be achieved from the corresponding commercially available hydroxyproline diastereomers via an Appel reaction, which results in the inversion of stereochemistry at the C4 position.[4]

General Protocol for the Synthesis of N-Boc-4-chloro-L-proline Benzyl Esters: [4]

  • Dissolve the appropriate N-Boc-4-hydroxy-L-proline benzyl ester derivative in anhydrous dichloromethane under an argon atmosphere and cool to 0 °C.

  • Add triphenylphosphine followed by carbon tetrachloride.

  • Stir the reaction mixture at 0 °C for 3 hours, then warm to 35 °C for 2 hours.

  • Cool the mixture and purify by flash chromatography to yield the corresponding N-Boc-4-chloro-L-proline benzyl ester.

Subsequent deprotection steps (hydrogenolysis of the benzyl ester and acid-mediated removal of the Boc group) yield the free amino acid.

Synthesis of Other Halogenated Prolines

(2S,4S)-4-Fluoroproline can be synthesized from (2S,4R)-4-hydroxyproline by activating the hydroxyl group with trifluoromethanesulfonic anhydride, followed by displacement with a fluoride salt like tetra-n-butylammonium fluoride (TBAF).[5] 4-Bromo- and 4-iodo-L-prolines can be synthesized from the appropriate hydroxyproline precursor using a Mitsunobu reaction with a suitable halide source.

Determination of Proline Ring Pucker by ¹³C NMR Spectroscopy

The conformational preference of the pyrrolidine ring (Cγ-endo vs. Cγ-exo) can be determined experimentally using ¹³C NMR spectroscopy. The chemical shifts of the proline carbons, particularly Cγ, are sensitive to the ring pucker.[6]

Protocol Outline: [6]

  • Synthesize a model peptide (e.g., Ac-Pro-NHMe) containing the halogenated proline of interest.

  • Acquire ¹³C NMR spectra of the peptide in a suitable solvent.

  • The observed chemical shifts are a population-weighted average of the endo and exo conformations due to rapid interconversion.

  • By comparing the Cγ chemical shifts to reference values for predominantly endo or exo puckers, the equilibrium population of each conformer can be calculated. Generally, a lower Cγ chemical shift corresponds to a higher population of the Cγ-endo pucker.[6]

Determination of Ktrans/cis by NMR Spectroscopy

The equilibrium constant for the trans/cis isomerization of the peptide bond preceding a proline residue (Ktrans/cis) can also be determined by NMR spectroscopy. The two isomers are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for the trans and cis forms.

Protocol Outline: [4][7]

  • Dissolve the model peptide (e.g., Ac-Xaa-Pro-OMe) in an appropriate NMR solvent.

  • Acquire a ¹H or ¹³C NMR spectrum.

  • Identify the separate signals corresponding to the trans and cis isomers for protons or carbons near the Xaa-Pro peptide bond.

  • Integrate the corresponding peaks for both isomers.

  • The ratio of the integrals directly provides the Ktrans/cis value ([trans]/[cis]).

Visualizing Experimental Workflows and Structural Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the structural logic behind the observed properties of halogenated prolines.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Hydroxyproline Hydroxyproline Protection N-Boc, O-Bn Protection Hydroxyproline->Protection Halogenation Halogenation (Appel, Mitsunobu, etc.) Protection->Halogenation Deprotection Boc/Bn Removal Halogenation->Deprotection Halogenated Proline Halogenated Proline Deprotection->Halogenated Proline Peptide Synthesis Solid-Phase Peptide Synthesis Halogenated Proline->Peptide Synthesis NMR Spectroscopy NMR Spectroscopy (1H, 13C) Peptide Synthesis->NMR Spectroscopy CD Spectroscopy Circular Dichroism Spectroscopy Peptide Synthesis->CD Spectroscopy Stability Analysis Data Analysis: Ring Pucker, K_trans/cis, T_m NMR Spectroscopy->Stability Analysis CD Spectroscopy->Stability Analysis

General workflow for synthesis and analysis of halogenated prolines.

ring_pucker_logic cluster_4R (2S,4R) Diastereomer cluster_4S (2S,4S) Diastereomer Halogenation 4-Halogenation of Proline 4R_Stereocenter 4R-Stereocenter Halogenation->4R_Stereocenter 4S_Stereocenter 4S-Stereocenter Halogenation->4S_Stereocenter Gauche_Effect_Exo Gauche Effect (Stereoelectronic) 4R_Stereocenter->Gauche_Effect_Exo Exo_Pucker Favors Cγ-exo Pucker Gauche_Effect_Exo->Exo_Pucker Trans_Bond Favors trans Peptide Bond Exo_Pucker->Trans_Bond Collagen_Yaa Stabilizes Collagen (Yaa Position) Trans_Bond->Collagen_Yaa Gauche_Effect_Endo Gauche Effect (Stereoelectronic) 4S_Stereocenter->Gauche_Effect_Endo Endo_Pucker Favors Cγ-endo Pucker Gauche_Effect_Endo->Endo_Pucker Cis_Bond Favors cis Peptide Bond Endo_Pucker->Cis_Bond Collagen_Xaa Stabilizes Collagen (Xaa Position) Cis_Bond->Collagen_Xaa

Conformational consequences of proline halogenation.

Conclusion

This compound and other halogenated prolines offer a predictable and powerful means to modulate peptide and protein structure and stability. The choice of halogen and the stereochemistry at the C4 position allow for fine-tuning of the proline ring pucker and the preceding peptide bond isomerization. As demonstrated with collagen-mimetic peptides, these modifications can lead to significant enhancements in thermal stability. The provided experimental protocols offer a starting point for researchers to synthesize and characterize these valuable building blocks for applications in drug design, protein engineering, and the development of novel biomaterials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.